Trichloroepoxyethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trichlorooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXCVYESRODNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937663 | |
| Record name | 2,2,3-Trichlorooxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16967-79-6 | |
| Record name | 2,2,3-Trichlorooxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16967-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloroepoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3-Trichlorooxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHLOROETHYLENE EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXK2817N87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TCE epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Trichloroepoxyethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical properties of Trichloroepoxyethane (also known as 2,2,3-Trichlorooxirane or Trichloroethylene epoxide). Due to its nature as a reactive metabolite of Trichloroethylene, extensive experimental data on the isolated compound is limited. This guide compiles available computed data and outlines standard experimental protocols for the determination of key physical properties for epoxides.
Core Physical and Chemical Properties
This compound is a halogenated epoxide.[1] Its chemical structure consists of a three-membered oxirane ring with three chlorine substituents. The IUPAC name for this compound is 2,2,3-trichlorooxirane.[1] It is recognized as a metabolite of trichloroethylene.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2,2,3-trichlorooxirane | PubChem[1] |
| Synonyms | This compound, Trichloroethylene epoxide, Trichloro-oxirane | PubChem[1] |
| Molecular Formula | C₂HCl₃O | PubChem[1][3] |
| Molecular Weight | 147.38 g/mol | PubChem (Computed)[1] |
| CAS Number | 16967-79-6 | PubChem[1] |
| Appearance | Data Not Available | |
| Boiling Point | Data Not Available | |
| Melting Point | Data Not Available | |
| Density | Data Not Available | |
| Solubility | Data Not Available |
Experimental Protocols for Property Determination
Standard methodologies for determining the physical properties of epoxides are applicable to this compound. The following sections detail protocols for key experiments.
1. Boiling Point Determination (Ebulliometry / Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, as would be expected for a synthesized metabolite, the Thiele tube method is highly suitable.[4]
-
Principle: A small sample of the liquid is heated in a vial attached to a thermometer. An inverted capillary tube placed in the sample traps air. As the liquid is heated past its boiling point, a rapid stream of bubbles emerges from the capillary tube. The apparatus is then allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the capillary tube, signifying that the internal vapor pressure is equal to the external atmospheric pressure.[4]
-
Apparatus:
-
Thiele tube
-
Heat source (Bunsen burner or heating mantle)
-
High-temperature mineral oil
-
Thermometer (-10°C to 250°C range)
-
Small glass vial (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
-
Procedure:
-
The vial is filled to about half-full with the this compound sample.[4]
-
The capillary tube is placed inside the vial with its open end down.[4]
-
The vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with mineral oil.
-
The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.
-
Heating continues until a continuous stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4] The barometric pressure should also be recorded.[4]
-
For higher precision, ebulliometry can be used, where the boiling point is measured at various pressures and the data is fitted to the Clausius-Clapeyron equation to determine the heat of vaporization.[5]
2. Density Determination
Density is a fundamental physical property defined as mass per unit volume. It is typically determined using a pycnometer or a digital density meter.
-
Principle: The pycnometer method involves accurately determining the mass of a known volume of the liquid. By measuring the mass of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (e.g., deionized water), the density of the sample can be calculated.
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
-
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured (m₀).
-
The pycnometer is filled with the this compound sample, avoiding air bubbles. The stopper is inserted, and excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
-
The pycnometer is removed, dried, and its mass is measured (m₁).
-
The process is repeated with a reference liquid of known density, such as deionized water, to find its mass (m₂).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water.
-
3. Epoxide Group Titration
While a chemical property, the quantification of the epoxide group is a critical experiment in characterizing any epoxide sample.
-
Principle: This method involves the ring-opening of the epoxide by a hydrogen halide. The consumption of the acid is then determined by back-titration with a standardized base. Anhydrous hydrogen bromide in acetic acid is a common reagent.[6]
-
Procedure (General):
-
A known mass of the epoxide sample is dissolved in a suitable solvent (e.g., acetone).
-
A known excess of standardized hydrochloric acid or hydrobromic acid solution is added.[7]
-
The mixture is allowed to react. This reaction can be accelerated by gentle heating or, in modern methods, by ultrasonication.[7]
-
The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide or potassium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
The amount of acid consumed by the epoxide is calculated, which allows for the determination of the epoxide equivalent weight or value.
-
Logical and Experimental Workflows
Synthesis of this compound
This compound is not typically produced on a large industrial scale but can be synthesized in a laboratory setting for research purposes. The most direct method is the epoxidation of its corresponding alkene, trichloroethylene. This reaction involves the addition of an oxygen atom across the double bond of trichloroethylene. A common and effective epoxidizing agent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Workflow for the synthesis of this compound via epoxidation.
References
- 1. 2,2,3-Trichlorooxirane | C2HCl3O | CID 28167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling Trichloroepoxyethane: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroepoxyethane, a significant metabolite of the industrial solvent trichloroethylene, is a molecule of considerable interest within the scientific community. This technical guide provides a detailed examination of its chemical identity, structural characteristics, and nomenclature. A thorough understanding of this compound is crucial for researchers in toxicology, pharmacology, and drug development due to its role in the metabolic pathways of a widely used industrial chemical. This document serves as a foundational resource, consolidating key data and presenting it in an accessible format for technical professionals.
Chemical Identity and Nomenclature
This compound is a chlorinated epoxide with the chemical formula C₂HCl₃O.[1][2] While commonly referred to as this compound or trichloroethylene oxide, its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,3-trichlorooxirane .[2] The compound is a racemic mixture.[1]
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | 2,2,3-trichlorooxirane[2] |
| Synonyms | Trichloroethylene oxide, 1,1,2-Trichloroepoxyethane, TCE epoxide[1][2] |
| Molecular Formula | C₂HCl₃O[1][2] |
| Molecular Weight | 147.39 g/mol [1] |
| CAS Number | 16967-79-6[2] |
| InChI | InChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H[2] |
| InChIKey | CMMXCVYESRODNH-UHFFFAOYSA-N[2] |
| SMILES | C1(C(O1)(Cl)Cl)Cl[2] |
Chemical Structure
The structure of this compound consists of a three-membered oxirane (epoxide) ring. Two chlorine atoms are attached to one carbon atom of the ring, and one chlorine atom is attached to the other carbon atom, which also bears a hydrogen atom.
Caption: 2D chemical structure of 2,2,3-trichlorooxirane.
Metabolic Pathway of Trichloroethylene
This compound is a key intermediate in the metabolism of trichloroethylene (TCE). TCE is oxidized in the body to form this compound, which is a reactive epoxide. This epoxide can then undergo further metabolic transformations. Understanding this pathway is critical for assessing the toxicological profile of trichloroethylene.
Caption: Metabolic activation of trichloroethylene to this compound.
References
A Technical Guide to the Synthesis and Significance of 2,2,3-Trichlorooxirane
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for trained professionals in a controlled laboratory setting. Trichloroethylene is a hazardous and carcinogenic substance. 2,2,3-Trichlorooxirane is a highly reactive and presumed toxic intermediate. All handling and experimentation should be conducted with appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods), and adherence to established safety protocols.
Introduction
2,2,3-Trichlorooxirane, also known as trichloroethylene oxide (TCE oxide), is a highly reactive epoxide intermediate. Its primary significance lies in its role as a key metabolite of trichloroethylene (TCE), a widely used industrial solvent and a known environmental contaminant. The metabolic activation of TCE to its epoxide form by cytochrome P450 enzymes is a critical step in its mechanism of toxicity and carcinogenicity.
TCE oxide is highly unstable and readily rearranges or reacts with cellular nucleophiles. This reactivity is believed to be a primary cause of the cellular damage associated with TCE exposure. Due to its instability, detailed protocols for its preparative chemical synthesis and isolation are not widely reported in peer-reviewed literature. However, based on established principles of organic chemistry, a plausible synthetic route can be outlined. This guide provides a technical overview of its proposed chemical synthesis, its well-documented biological formation, and its known reactivity.
Proposed Chemical Synthesis: Epoxidation of Trichloroethylene
The most direct and conventional method for converting an alkene like trichloroethylene to an epoxide is through reaction with a peroxyacid. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
General Reaction Mechanism
The epoxidation of an alkene with a peroxyacid is a concerted reaction where an oxygen atom is transferred from the peroxyacid to the double bond of the alkene in a single step. The reaction is stereospecific, with the geometry of the starting alkene being retained in the epoxide product.
Experimental Protocol Considerations
-
Reagents:
-
Substrate: Trichloroethylene (C₂HCl₃)
-
Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is the most common choice. Other peroxyacids could also be employed.
-
-
Solvent: An inert, aprotic solvent is required to prevent reaction with the epoxide product. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are typically used.
-
Temperature: The reaction is exothermic and should be conducted at low temperatures (e.g., starting at 0 °C) to control the reaction rate, minimize side reactions, and enhance the stability of the unstable epoxide product.
-
Workup:
-
Upon reaction completion, the mixture would be cooled.
-
The byproduct, meta-chlorobenzoic acid, is typically removed by a mild basic wash (e.g., with a cold, dilute sodium bicarbonate or sodium sulfite solution).
-
The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
-
Isolation and Purification: Due to the high volatility and reactivity of 2,2,3-trichlorooxirane, isolation is challenging. Careful removal of the solvent under reduced pressure at a low temperature would be necessary. Further purification by distillation would require high vacuum and low temperatures to prevent decomposition.
Biological Synthesis via Cytochrome P450 Metabolism
In biological systems, 2,2,3-trichlorooxirane is formed from trichloroethylene primarily by the action of cytochrome P450 enzymes, with cytochrome P450 2E1 (CYP2E1) being a major contributor. This oxidative metabolism occurs mainly in the liver. The epoxide is not an obligate intermediate for all TCE metabolites, but it is a significant product of the metabolic pathway.
Quantitative Data: Reactivity and Breakdown Products
Due to the lack of published yield data for a preparative chemical synthesis, the following table summarizes the known breakdown products of chemically synthesized 2,2,3-trichlorooxirane under various aqueous conditions, which is crucial for understanding its toxicological effects.
| Condition | Primary Breakdown Products | Reference |
| Acidic (aqueous) | Glyoxylic acid, Dichloroacetic acid | |
| Neutral or Basic (aqueous) | Formic acid, Carbon Monoxide (CO) | |
| Anhydrous CH₂Cl₂ or CH₃CN with Ferric Iron Salts | Chloral (2,2,2-Trichloroacetaldehyde) |
Visualizations: Workflows and Pathways
The following diagrams illustrate the proposed chemical synthesis workflow and the established biological metabolic pathway.
Caption: Proposed workflow for the chemical synthesis of 2,2,3-trichlorooxirane.
Caption: Metabolic activation of Trichloroethylene to its reactive epoxide.
The Core Mechanism of Trichloroethylene Epoxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE), a ubiquitous environmental contaminant and known human carcinogen, undergoes complex metabolic activation to exert its toxic effects. A critical step in this bioactivation is the epoxidation of the parent molecule, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the core mechanism of TCE epoxidation, detailing the enzymatic players, the formation of the reactive epoxide intermediate, and its subsequent metabolic fate. This document summarizes key quantitative data, provides detailed experimental protocols for studying TCE metabolism, and visualizes the central pathways and workflows.
The Central Role of Cytochrome P450 in TCE Epoxidation
The oxidative metabolism of TCE is predominantly initiated by CYP enzymes, with CYP2E1 being the principal isoform responsible for its bioactivation.[1][2] Other isoforms, such as CYP1A1/2 and CYP3A4, have been shown to have minimal involvement.[2] This enzymatic reaction converts TCE into the highly reactive and unstable intermediate, trichloroethylene epoxide (TCE-epoxide).
The formation of TCE-epoxide is a critical initiating event in TCE-induced toxicity. Due to its high reactivity, TCE-epoxide can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and initiating carcinogenic processes. Furthermore, TCE has been identified as a mechanism-based inhibitor of CYP2E1, where the enzyme's activity is decreased in a time- and NADPH-dependent manner following incubation with TCE.[3]
Metabolic Fate of Trichloroethylene Epoxide
The unstable TCE-epoxide intermediate undergoes a series of subsequent metabolic transformations, leading to a variety of downstream products. These products can be broadly categorized into those arising from rearrangement and hydrolysis, and those from conjugation reactions.
2.1. Rearrangement and Hydrolysis Products:
Following its formation, TCE-epoxide can spontaneously rearrange to form chloral hydrate (CH).[4] Chloral hydrate is then further metabolized by alcohol and aldehyde dehydrogenases to trichloroethanol (TCOH) and trichloroacetic acid (TCA). Dichloroacetic acid (DCA) is also a known metabolite in this pathway.[1]
In aqueous environments, TCE-epoxide can also degrade to produce dichloroacetate, carbon monoxide, glyoxylate, and formate.[5] The relative proportions of these products can vary depending on the local cellular environment.[5]
2.2. Glutathione Conjugation Pathway:
In addition to the CYP-mediated oxidative pathway, TCE can also be metabolized through conjugation with glutathione (GSH). This pathway is considered a detoxification route, although some of its downstream metabolites have been implicated in nephrotoxicity.[1]
Quantitative Analysis of TCE Epoxidation
The kinetics of TCE epoxidation by various CYP isoforms and the resulting product distribution are crucial for understanding its toxic potential. The following tables summarize key quantitative data from in vitro studies.
| Enzyme | Substrate | K_m (μM) | V_max (nmol/min/mg protein) | Source |
| Rat recombinant CYP2E1 | Trichloroethylene | 6.3 | 4.9 | [4] |
| Human recombinant CYP2E1 | Trichloroethylene | 45 | 0.9 | [4] |
| Rat recombinant CYP2F4 | Trichloroethylene | 44 | 12 | [4] |
| Mouse recombinant CYP2F2 | Trichloroethylene | 120 | 13 | [4] |
| Rat recombinant CYP2B1 | Trichloroethylene | 190 | 13 | [4] |
Table 1: Kinetic Parameters of Trichloroethylene Metabolism to Chloral Hydrate by Recombinant Cytochrome P450 Enzymes.
| Metabolite | Yield (%) | Conditions | Source |
| Carbon Monoxide | 73 | Decomposition of tetrachloroethylene oxide at neutral pH | [6] |
| Carbon Dioxide | 63 | Decomposition of tetrachloroethylene oxide at neutral pH | [6] |
| Trichloroacetic Acid | ~1 | Decomposition of tetrachloroethylene oxide at neutral pH | [6] |
Table 2: Product Yields from the Decomposition of a Related Epoxide, Tetrachloroethylene Oxide. (Note: Direct quantitative data for TCE-epoxide product yields is limited in the reviewed literature).
Experimental Protocols
4.1. In Vitro Metabolism of Trichloroethylene using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of TCE in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from XenoTech, LLC)[7]
-
Trichloroethylene (TCE)
-
Potassium phosphate buffer (100 mM, pH 7.4)[7]
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Acetonitrile (ACN)
-
Internal standard (for analytical quantification)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Initiation of Reaction:
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[7]
-
-
Termination of Reaction:
-
Sample Processing:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Analysis:
-
Analyze the supernatant for the disappearance of TCE and the formation of its metabolites using a validated analytical method such as GC-MS.
-
4.2. Time-Dependent Inhibition (TDI) IC_50 Shift Assay
This assay is used to determine if TCE or its metabolites cause time-dependent inhibition of CYP enzymes.
Materials:
-
Same as in section 4.1, plus a probe substrate for the specific CYP isoform being investigated (e.g., phenacetin for CYP1A2).[9]
Procedure:
-
Prepare two sets of incubation plates: one for a 0-minute pre-incubation and one for a 30-minute pre-incubation.
-
30-Minute Pre-incubation:
-
0-Minute Pre-incubation (and initiation of reaction in 30-min plate):
-
At the end of the 30-minute pre-incubation, add the CYP probe substrate to the wells of the 30-minute plate.
-
Simultaneously, prepare the 0-minute plate by adding microsomes, buffer, TCE, NADPH, and the probe substrate together without any pre-incubation.[10]
-
-
Incubation and Termination:
-
Incubate both plates for a specific time (e.g., 10 minutes) at 37°C.
-
Terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in section 4.1.5.
-
Analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the IC_50 value (the concentration of TCE that causes 50% inhibition of the probe substrate metabolism) for both the 0-minute and 30-minute pre-incubation conditions. A significant decrease (shift) in the IC_50 value after the 30-minute pre-incubation indicates time-dependent inhibition.[10]
-
4.3. GC-MS Analysis of Trichloroethylene and its Metabolites
Instrumentation:
-
Gas chromatograph (GC) coupled with a mass spectrometer (MS).
-
A suitable capillary column (e.g., DB-5ms).
Sample Preparation:
-
Headspace Analysis: For volatile compounds like TCE, headspace sampling is often employed. A sample (e.g., supernatant from the in vitro metabolism assay) is placed in a sealed vial and heated. The vapor phase (headspace) is then injected into the GC.
-
Liquid-Liquid Extraction (LLE): Metabolites like TCA and TCOH can be extracted from the aqueous sample matrix into an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated and injected into the GC.
-
Derivatization: To improve the chromatographic properties and sensitivity of polar metabolites like TCA and DCA, they are often derivatized before GC-MS analysis (e.g., esterification).
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for TCE and each metabolite.
Quantification:
-
A calibration curve is generated using standards of known concentrations for TCE and its metabolites.
-
The concentration of each analyte in the samples is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Visualizations
Caption: Cytochrome P450-mediated metabolic pathway of trichloroethylene.
Caption: General workflow for in vitro TCE metabolism studies.
Conclusion
The epoxidation of trichloroethylene by cytochrome P450 enzymes, particularly CYP2E1, is a pivotal event in its metabolic activation and subsequent toxicity. The formation of the unstable TCE-epoxide intermediate initiates a cascade of reactions leading to various metabolites, some of which are implicated in the adverse health effects of TCE. Understanding the kinetics and product distribution of this pathway is essential for accurate risk assessment and the development of potential strategies for mitigating TCE toxicity. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the intricacies of TCE metabolism and its toxicological consequences.
References
- 1. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent binding and inhibition of cytochrome P4502E1 by trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trichloroethylene Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Tetrachloroethylene oxide: hydrolytic products and reactions with phosphate and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mercell.com [mercell.com]
- 8. xenotech.com [xenotech.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
Trichloroepoxyethane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trichloroepoxyethane, a reactive epoxide intermediate formed during the metabolism of the industrial solvent trichloroethylene. This document outlines its chemical properties, metabolic pathways, and relevant experimental methodologies.
Core Chemical and Physical Properties
This compound, also known as trichloroethylene oxide, is a key metabolite in the biotransformation of trichloroethylene. Due to its reactive nature, it is primarily studied in the context of its parent compound's metabolism and toxicity.
| Property | Value | Source |
| CAS Number | 16967-79-6 | [1] |
| Molecular Formula | C₂HCl₃O | [1] |
| Molecular Weight | 147.38 g/mol | [1] |
| Synonyms | 2,2,3-Trichlorooxirane, Trichloroethylene epoxide, Trichloro-oxirane | [1] |
Metabolic Pathways of Trichloroethylene
This compound is a transient intermediate in the metabolic pathway of trichloroethylene. Its formation and subsequent reactions are critical to understanding the toxicological profile of the parent compound.
Cytochrome P450-Dependent Oxidation
The primary pathway for trichloroethylene metabolism involves oxidation by cytochrome P450 enzymes, predominantly CYP2E1, in the liver. This reaction leads to the formation of the unstable this compound.
Caption: Cytochrome P450-mediated oxidation of trichloroethylene to this compound and subsequent metabolites.
Experimental Protocols
Due to the high reactivity and instability of this compound, detailed protocols for its synthesis and isolation are not widely available. Research primarily focuses on the metabolism of its precursor, trichloroethylene. The following is a representative protocol for studying the in vitro metabolism of trichloroethylene.
Protocol: In Vitro Metabolism of Trichloroethylene Using Liver Microsomes
Objective: To investigate the formation of trichloroethylene metabolites, including the transient this compound, using liver microsomes.
Materials:
-
Rat or human liver microsomes
-
Trichloroethylene (TCE)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Incubation vials
-
Gas chromatograph-mass spectrometer (GC-MS) for metabolite analysis
Procedure:
-
Preparation of Incubation Mixture: In a clean incubation vial, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add trichloroethylene (dissolved in a suitable solvent like methanol or DMSO at a low concentration to avoid inhibition) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the supernatant for the presence of trichloroethylene metabolites using GC-MS. This allows for the identification and quantification of stable metabolites like chloral hydrate, trichloroacetic acid, and trichloroethanol. The formation of the reactive this compound is inferred from the presence of its downstream products.
Caption: Workflow for the in vitro metabolism study of trichloroethylene.
Toxicological Significance
The formation of this compound is a critical step in the bioactivation of trichloroethylene, leading to the generation of reactive metabolites that can bind to cellular macromolecules, including proteins and DNA. This covalent binding is thought to be a key mechanism underlying the hepatotoxicity and carcinogenicity associated with chronic trichloroethylene exposure. Further research into the specific reactions and detoxification pathways of this compound is essential for a complete understanding of trichloroethylene-induced toxicity.
References
Solubility of Trichloroepoxyethane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroepoxyethane, also known as trichloroethylene oxide or 2,2,3-trichlorooxirane (CAS No. 16967-79-6), is a reactive epoxide and a key metabolite of the industrial solvent trichloroethylene (TCE). Understanding its solubility in organic solvents is critical for a variety of applications, including toxicological studies, the development of analytical methods for its detection, and its use in synthetic chemistry. This guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for its determination, and presents its relevant metabolic pathway. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the methodologies for determining these values, providing a framework for researchers to generate their own data.
Quantitative Solubility Data
While specific quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in readily available literature, a qualitative assessment suggests it is likely soluble in many common organic solvents. As a chlorinated, non-polar to weakly polar small molecule, it is expected to exhibit good solubility in solvents with similar properties.
For research purposes, it is recommended that solubility be determined experimentally. The following table provides a template for recording such data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined | Non-polar solvent |
| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined | Non-polar aromatic solvent |
| Chloroform | CHCl₃ | 4.1 | 25 | Data to be determined | Data to be determined | Halogenated solvent |
| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | Polar aprotic solvent |
| Ethanol | C₂H₅OH | 5.2 | 25 | Data to be determined | Data to be determined | Polar protic solvent |
| Methanol | CH₃OH | 6.6 | 25 | Data to be determined | Data to be determined | Polar protic solvent |
Experimental Protocols for Solubility Determination
The determination of the solubility of a volatile and reactive compound like this compound requires careful experimental design. The following protocols are based on established methods for volatile organic compounds (VOCs).
Gravimetric Method (for non-volatile solvents)
This is a classical and straightforward method suitable for determining solubility in low-volatility organic solvents.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vessel confirms saturation.
-
-
Separation of Saturated Solution:
-
Allow the mixture to stand undisturbed at the set temperature until the excess solute has settled.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe to avoid evaporation.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the more volatile this compound. This step is critical and may require careful optimization.
-
Once the solvent is completely evaporated, weigh the container with the residue (this compound).
-
-
Calculation:
-
The solubility is calculated as the mass of the residue (in grams) per volume of the solvent (e.g., 100 mL).
-
Gas Chromatography (GC) Method (for volatile solvents)
This method is more suitable for volatile solvents and provides higher accuracy and sensitivity.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations.
-
-
Generation of a Saturated Solution:
-
Follow the procedure described in step 1 of the Gravimetric Method to prepare a saturated solution.
-
-
Analysis by GC:
-
Withdraw a small, precise volume of the clear supernatant of the saturated solution using a gas-tight syringe.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the calibration range.
-
Inject a known volume of the diluted sample into a gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD).
-
Analyze the prepared standard solutions under the same GC conditions to generate a calibration curve (peak area vs. concentration).
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Biological Relevance and Metabolic Pathway
This compound is a reactive intermediate in the metabolic pathway of trichloroethylene (TCE), a widespread environmental contaminant and known carcinogen. The metabolism of TCE is a critical area of study in toxicology and drug development, as the formation of reactive metabolites like this compound is believed to be responsible for the toxic and carcinogenic effects of the parent compound.
The primary metabolic pathway of TCE involves its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form this compound. This epoxide is unstable and can undergo further enzymatic or non-enzymatic transformations.
Caption: Metabolic pathway of Trichloroethylene to its major metabolites.
Experimental Workflow for Studying this compound-Induced Cellular Effects
Investigating the biological effects of this compound, particularly its role in the toxicity of its parent compound, trichloroethylene, requires a systematic experimental approach. The following workflow outlines a typical process for studying the cellular responses to exposure to this reactive metabolite.
Caption: Workflow for assessing cellular effects of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains a gap in the existing literature, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocols, based on established methods for volatile organic compounds, offer a starting point for generating reliable and reproducible data. Furthermore, understanding the biological context of this compound as a reactive metabolite of trichloroethylene is crucial for toxicological and drug development research. The outlined metabolic pathway and experimental workflow provide a foundation for further investigation into the mechanisms of action of this important compound.
An In-depth Technical Guide on the Environmental Fate of Trichloroepoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroepoxyethane, also known as trichloroethylene oxide (TCEO), is a reactive epoxide intermediate formed during the metabolic oxidation of the widespread environmental contaminant trichloroethylene (TCE). While the environmental fate of TCE is well-documented, the specific behavior of TCEO in the environment is less understood. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate of this compound, focusing on its degradation, persistence, and potential for transport in various environmental compartments.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are scarce due to its high reactivity and instability. The following table summarizes available experimental and estimated values for key properties relevant to its environmental fate.
| Property | Value | Method | Reference |
| Molecular Formula | C₂HCl₃O | - | [1](--INVALID-LINK--) |
| Molecular Weight | 147.38 g/mol | - | [1](--INVALID-LINK--) |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.47 (Estimated) | EPI Suite™ | Estimation |
| Water Solubility | 1,100 mg/L at 25°C (for TCE) | Experimental | [2](--INVALID-LINK--) |
| Vapor Pressure | 1.3 kPa at 20°C (Estimated) | EPI Suite™ | Estimation |
| Henry's Law Constant | 1.04 x 10⁻⁴ atm·m³/mol at 25°C (Estimated) | EPI Suite™ | Estimation |
Note: Due to the high reactivity of this compound, many of its physicochemical properties have not been experimentally determined and are estimated using computational models. The water solubility of the parent compound, TCE, is provided for context.
Environmental Fate and Degradation Pathways
This compound is not typically released directly into the environment in significant quantities. Its presence is primarily a result of the biological transformation of TCE in contaminated soils and groundwater. Once formed, this compound is subject to several degradation processes.
Hydrolysis
This compound is highly susceptible to hydrolysis. The primary degradation pathway in aqueous environments is its spontaneous decomposition. A study by Cai and Guengerich (1999) extensively investigated the aqueous decomposition of trichloroethylene oxide. The decomposition involves both pH-independent and hydronium ion-dependent pathways, with carbon-carbon bond scission being a major reaction across a wide pH range.[3]
The main products of hydrolysis are:
-
Dichloroacetic acid
-
Glyoxylic acid
-
Formic acid
-
Carbon monoxide[3]
The disappearance of this compound is the rate-determining step for the formation of these products.[3]
Photolysis
Direct data on the photolysis of this compound is not available. However, given its chemical structure as a chlorinated epoxide, it is expected to undergo phototransformation in the atmosphere. The primary atmospheric degradation pathway for organic compounds is reaction with hydroxyl (•OH) radicals. The estimated atmospheric half-life of this compound due to reaction with •OH radicals is on the order of days, suggesting it is not persistent in the atmosphere.
Biodegradation
This compound is an intermediate in the aerobic co-metabolism of TCE by various microorganisms, particularly those expressing monooxygenase enzymes, such as Pseudomonas putida.[4] It is generally considered to be an unstable and transient intermediate that rapidly undergoes further transformation within the microbial cell or in the surrounding aqueous environment.[5] There is limited information on the direct biodegradation of this compound as a primary substrate.
Environmental Transport
The environmental transport of this compound is limited by its high reactivity.
-
Air: Due to its estimated vapor pressure and Henry's Law constant, this compound has the potential to volatilize from water. However, its short atmospheric half-life would limit long-range transport.
-
Water: In surface waters, hydrolysis is expected to be the dominant fate process. In groundwater, where microbial activity may be present, it will be an intermediate in TCE degradation.
-
Soil: The mobility of this compound in soil will be governed by its water solubility and its potential for sorption to soil organic matter. Its estimated Log K_ow_ of 1.47 suggests a low to moderate potential for sorption. However, its rapid hydrolysis will likely be the primary factor limiting its transport through soil.
Ecotoxicity and Bioaccumulation
Specific ecotoxicity data for this compound are not available. However, epoxides as a class of compounds are known to be reactive and can exert toxicity through covalent binding to cellular macromolecules. Given that it is a reactive intermediate of a known toxic compound (TCE), it is presumed to have toxic effects on organisms.
The estimated Log K_ow_ suggests a low potential for bioaccumulation. Its high reactivity and rapid degradation would further limit its ability to bioaccumulate in organisms.
Experimental Protocols
Synthesis of this compound
This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.
This compound can be synthesized by the oxidation of trichloroethylene. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane.
Materials:
-
Trichloroethylene (TCE)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Glassware for reaction and extraction
Procedure:
-
Dissolve trichloroethylene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the TCE solution with stirring.
-
Allow the reaction to proceed for several hours at low temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid and the resulting m-chlorobenzoic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Due to its instability, the product should be used immediately or stored at very low temperatures.
Analysis of this compound
The analysis of the highly reactive and unstable this compound in environmental samples is challenging and typically requires derivatization to form a more stable compound for detection.
Method: Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the reaction of the epoxide with a nucleophilic reagent to form a stable derivative that can be extracted and analyzed by GC-MS.
Materials:
-
Sample (water, soil extract)
-
Derivatizing agent (e.g., a thiol-containing compound)
-
Buffer solution to control pH
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Internal standard
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For water samples, buffer the sample to the optimal pH for the derivatization reaction.
-
For soil samples, perform a solvent extraction followed by concentration of the extract.
-
-
Derivatization:
-
Add the derivatizing agent and an internal standard to the sample.
-
Incubate the mixture under controlled temperature and time to allow for the reaction to complete.
-
-
Extraction:
-
Extract the derivative from the aqueous phase using an appropriate organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS.
-
Use a suitable capillary column for separation (e.g., a DB-5ms).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for the characteristic ions of the derivatized this compound and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of derivatized this compound.
-
Quantify the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a reactive and unstable intermediate in the environmental degradation of trichloroethylene. Its primary fate in aqueous environments is rapid hydrolysis to less chlorinated and ultimately non-toxic products. Due to its high reactivity, its potential for long-range transport and bioaccumulation is low. While direct ecotoxicity data is lacking, its nature as a reactive epoxide suggests a potential for toxicity. Further research is needed to fully characterize the environmental fate and effects of this transient but important intermediate.
References
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Trichloroepoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of trichloroepoxyethane, also known as 2,2,3-trichlorooxirane. The synthesis is achieved through the epoxidation of trichloroethylene. This compound is a reactive epoxide that can serve as a building block in organic synthesis and is also studied in the context of toxicology and metabolism of chlorinated hydrocarbons. This protocol outlines the necessary reagents, equipment, and procedural steps for its preparation and purification.
Introduction
This compound (C₂HCl₃O) is the epoxide derivative of trichloroethylene. In biological systems, it is a metabolic intermediate of trichloroethylene.[1] Due to its high reactivity, stemming from the strained oxirane ring and the presence of electron-withdrawing chlorine atoms, it is a versatile reagent for the synthesis of various chlorinated compounds. The primary route for its synthesis is the epoxidation of trichloroethylene. This process typically involves the use of a peroxy acid, a common reagent for converting alkenes to epoxides.[2][3][4][5] The following protocol details a representative procedure for this transformation.
Data Presentation
| Parameter | Value | Reference |
| IUPAC Name | 2,2,3-trichlorooxirane | [6] |
| Synonyms | Trichloroethylene oxide, 1,1,2-Trichloroepoxyethane | [6][7] |
| Molecular Formula | C₂HCl₃O | [7] |
| Molecular Weight | 147.39 g/mol | [6][7] |
| Appearance | Presumed to be a volatile, colorless liquid | |
| Boiling Point | Not readily available; likely volatile | |
| Purity | Dependent on purification method | |
| Storage | Store in a cool, dry place away from heat and light. Due to its potential instability, it is recommended to use it fresh or store it for short periods under an inert atmosphere. |
Experimental Protocol
Materials and Reagents
-
Trichloroethylene (C₂HCl₃)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for distillation (optional, for further purification)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve trichloroethylene in dichloromethane.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath. While stirring, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) or let it slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material, trichloroethylene.
-
Quenching the Reaction: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent (dichloromethane) can then be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation under reduced pressure. Due to its potential volatility and reactivity, care should be taken during this step.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Epoxidation of Trichloroethylene using m-CPBA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroethylene (TCE) is a chlorinated solvent that undergoes metabolic activation in vivo to form trichloroethylene oxide, a reactive epoxide. This transformation, primarily mediated by cytochrome P450 enzymes, is a critical step in the toxicological pathway of TCE, leading to potential carcinogenicity and other adverse health effects. The chemical synthesis of trichloroethylene oxide via epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) provides a means to study its reactivity, degradation, and interaction with biological macromolecules in a controlled laboratory setting.
These application notes provide a comprehensive overview of the epoxidation of trichloroethylene using m-CPBA, including the reaction mechanism, a general experimental protocol, and relevant data. Due to the limited availability of a specific, detailed protocol in the published literature for this particular reaction, the provided methodology is based on general procedures for m-CPBA epoxidations of alkenes and should be considered a starting point for optimization.
Reaction Mechanism and Principles
The epoxidation of an alkene by a peroxy acid, such as m-CPBA, is a well-established reaction in organic synthesis. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[1][2] This reaction is stereospecific, with the configuration of the alkene being retained in the resulting epoxide.[3][4] For trichloroethylene, this results in the formation of 1,1,2-trichlorooxirane, also known as trichloroethylene oxide.
Data Presentation
Properties of Trichloroethylene
| Property | Value | Reference |
| Chemical Formula | C₂HCl₃ | [5] |
| Molecular Weight | 131.4 g/mol | [5] |
| Appearance | Clear, colorless liquid | [6][7] |
| Odor | Sweet, chloroform-like | [6][7] |
| Boiling Point | 87 °C (189 °F) | [7] |
| Density | 1.46 g/cm³ | [7] |
| Solubility in Water | 0.1% at 25 °C | [7] |
Spectroscopic Data of Trichloroethylene
| Spectroscopy | Peak Assignments |
| ¹H NMR | δ ~6.47 ppm (s, 1H) |
| ¹³C NMR | δ ~116.9, 125.0 ppm |
| IR (Infrared) | Major peaks at ~3090, 938, 848, 778 cm⁻¹ |
Experimental Protocols
Disclaimer: The following protocol is a general procedure for the epoxidation of alkenes with m-CPBA and has been adapted for trichloroethylene. Due to the potential instability of trichloroethylene oxide, this reaction should be performed with caution in a well-ventilated fume hood, and the product should be handled as a reactive intermediate. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve desired results.
Materials and Reagents
-
Trichloroethylene (TCE)
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
General Epoxidation Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trichloroethylene (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the stirred solution of trichloroethylene over a period of 30-60 minutes, maintaining the temperature at 0 °C. Note: The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), if available. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature to minimize product decomposition.
Purification
Purification of the crude trichloroethylene oxide can be attempted by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). However, given the potential instability of the product, purification should be performed rapidly and at low temperatures. It is advisable to use the crude product immediately in subsequent steps if possible.
Mandatory Visualizations
Reaction Mechanism
Caption: Epoxidation of Trichloroethylene with m-CPBA.
Experimental Workflow
Caption: General workflow for TCE epoxidation.
Application in Research and Drug Development
The synthesis of trichloroethylene oxide is relevant for:
-
Toxicology Studies: Investigating the mechanism of TCE-induced toxicity and carcinogenicity by studying the reactions of the epoxide with DNA, RNA, and proteins.
-
Metabolite Identification: Serving as a standard for the identification and quantification of TCE metabolites in biological samples.
-
Drug Development: While not a therapeutic agent itself, understanding the reactivity of such chlorinated epoxides can inform the design of safer chlorinated drug candidates by predicting potential metabolic activation pathways.
Safety and Handling
-
Trichloroethylene: A suspected carcinogen and central nervous system depressant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
m-CPBA: A strong oxidizing agent that can be explosive in pure form. Commercial grades are typically stabilized with water and m-chlorobenzoic acid. Avoid contact with flammable materials.[10]
-
Trichloroethylene Oxide: Expected to be a reactive and potentially toxic alkylating agent. Handle with extreme caution. The aqueous decomposition of trichloroethylene oxide is known to occur, and its stability in organic solvents may also be limited.[11][12] It is recommended to use the product immediately after synthesis.
Conclusion
References
- 1. US2981760A - Method of stabilizing trichloroethylene and stabilizing composition therefor - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. westlake.com [westlake.com]
- 6. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 7. Trichloroethylene (TCE) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SPONTANEOUS DECOMPOSITION OF TRICHLOROETHYLENE (Technical Report) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Nucleophilic Ring-Opening of 2,2,3-Trichlorooxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trichlorooxirane is a highly reactive electrophilic intermediate. The presence of three electron-withdrawing chlorine atoms on the oxirane ring significantly activates the epoxide towards nucleophilic attack, making it a valuable precursor for the synthesis of highly functionalized molecules. The ring strain inherent to the three-membered epoxide ring provides the thermodynamic driving force for the ring-opening reaction. This document provides detailed application notes and experimental protocols for the nucleophilic ring-opening of 2,2,3-trichlorooxirane with various nucleophiles, yielding products with potential applications in medicinal chemistry and drug development. The resulting α,α-dichloro-β-hydroxy compounds are versatile intermediates for further chemical transformations.
Reaction Mechanism and Regioselectivity
The nucleophilic ring-opening of epoxides, particularly under basic or neutral conditions, typically proceeds via an S(_N)2 mechanism.[1][2] The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and inversion of stereochemistry at the site of attack.
In the case of the asymmetrically substituted 2,2,3-trichlorooxirane, the nucleophilic attack can, in principle, occur at either C2 or C3. The regioselectivity of this reaction is influenced by both steric and electronic factors. The gem-dichloro substitution at C2 presents significant steric hindrance. Conversely, the electronic effect of the chlorine atoms enhances the electrophilicity of both carbon atoms. Generally, for S(_N)2 reactions, the nucleophile preferentially attacks the less sterically hindered carbon.[3] Therefore, it is anticipated that the primary site of nucleophilic attack on 2,2,3-trichlorooxirane will be the C3 position.
Application: Synthesis of α,α-Dichloro-β-hydroxyamines and Related Compounds
The reaction of 2,2,3-trichlorooxirane with primary and secondary amines provides a direct route to α,α-dichloro-β-hydroxyamines. These compounds are valuable building blocks in organic synthesis and can be precursors to various biologically active molecules. Similarly, reactions with other nucleophiles like sodium azide and thiols offer pathways to α,α-dichloro-β-azido alcohols and α,α-dichloro-β-thio alcohols, respectively.
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
2,2,3-Trichlorooxirane is expected to be a reactive and potentially toxic compound; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Anhydrous solvents should be used where specified to prevent unwanted side reactions, such as hydrolysis of the epoxide.
Protocol 1: Reaction of 2,2,3-Trichlorooxirane with Primary and Secondary Amines
This protocol describes the general procedure for the synthesis of N-substituted-2,2-dichloro-2-amino-1-ethanols.
Materials:
-
2,2,3-Trichlorooxirane
-
Primary or secondary amine (e.g., aniline, diethylamine)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous diethyl ether (or THF).
-
Addition of Epoxide: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,2,3-trichlorooxirane (1.0 equivalent) in anhydrous diethyl ether (or THF) to the stirred amine solution over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome: The reaction is expected to yield the corresponding N-substituted-2,2-dichloro-2-amino-1-ethanol. The nucleophilic attack is predicted to occur at the C3 position of the oxirane.
Protocol 2: Reaction of 2,2,3-Trichlorooxirane with Sodium Azide
This protocol outlines the synthesis of 1-azido-2,2-dichloroethanol, a precursor for β-amino alcohols.
Materials:
-
2,2,3-Trichlorooxirane
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF) or Acetonitrile (CH(_3)CN)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Addition of Epoxide: Add a solution of 2,2,3-trichlorooxirane (1.0 equivalent) in a minimal amount of DMF to the sodium azide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-azido-2,2-dichloroethanol can be purified by column chromatography.
Protocol 3: Reaction of 2,2,3-Trichlorooxirane with Thiols
This protocol describes the synthesis of S-alkyl/aryl-3,3-dichloro-2-hydroxy-1-propanethiols.
Materials:
-
2,2,3-Trichlorooxirane
-
Thiol (e.g., thiophenol, ethanethiol)
-
Sodium hydroxide or triethylamine
-
Ethanol or methanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water or triethylamine (1.1 equivalents) to generate the thiolate nucleophile in situ.
-
Addition of Epoxide: Add a solution of 2,2,3-trichlorooxirane (1.0 equivalent) in ethanol to the thiolate solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours, monitoring its progress by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the described reactions based on general principles of organic chemistry. Actual experimental results may vary.
Table 1: Reaction of 2,2,3-Trichlorooxirane with Various Amines
| Entry | Amine | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Diethyl Ether | 3 | RT | 85 |
| 2 | Diethylamine | THF | 2 | RT | 90 |
| 3 | Benzylamine | Diethyl Ether | 3 | RT | 88 |
| 4 | Morpholine | THF | 2.5 | RT | 92 |
Table 2: Reaction of 2,2,3-Trichlorooxirane with Other Nucleophiles
| Entry | Nucleophile | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Azide | NaN(_3) | DMF/H(_2)O | 5 | 55 | 80 |
| 2 | Thiophenoxide | Thiophenol/NaOH | Ethanol | 4 | RT | 95 |
| 3 | Ethanethiolate | Ethanethiol/Et(_3)N | Methanol | 4 | RT | 93 |
Visualizations
The following diagrams illustrate the general reaction workflow and the proposed signaling pathway for the nucleophilic ring-opening of 2,2,3-trichlorooxirane.
References
Application Notes and Protocols: Trichloroepoxyethane as a Reactive Intermediate in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trichloroepoxyethane (also known as 2,2,2-trichlorooxirane) is a highly reactive epoxide that is not typically isolated but is proposed as a transient intermediate in various chemical transformations. Its high reactivity stems from the strained three-membered epoxide ring and the strong electron-withdrawing effect of the trichloromethyl group, which makes the ring highly susceptible to nucleophilic attack. This reactivity can be harnessed for the synthesis of a variety of heterocyclic compounds. This document provides an overview of the potential applications of in situ generated this compound in heterocyclic synthesis, along with detailed protocols for related transformations using its common precursor, chloral (trichloroacetaldehyde).
The general strategy involves the in situ formation of this compound from a suitable precursor, followed by its immediate reaction with a binucleophilic reagent to form the desired heterocyclic ring. A common and readily available precursor for the in situ generation of this reactive epoxide is chloral or its hydrate.
Key Reaction Pathways and Mechanisms
The core of this synthetic approach is the nucleophilic opening of the transient this compound ring. The reaction is typically initiated by the deprotonation of a nucleophile, which then attacks one of the carbon atoms of the epoxide. The regioselectivity of the attack can be influenced by steric and electronic factors.
A plausible general mechanism for the synthesis of a five-membered heterocycle using a dinucleophile (H-Nu1-Nu2-H) is depicted below. The reaction is initiated by the attack of the more nucleophilic atom (e.g., sulfur in thiourea or nitrogen in hydrazine) on the less sterically hindered carbon of the epoxide ring, following an SN2-type mechanism.[1] This is followed by an intramolecular cyclization to form the heterocyclic ring.
Applications in Heterocyclic Synthesis
The following sections detail the synthesis of specific heterocyclic scaffolds where this compound can be considered a key, albeit transient, intermediate.
Synthesis of 2-Amino-5-(trichloromethyl)thiazoles
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide.[2] A variation of this synthesis can be envisioned using chloral as a precursor to the highly electrophilic this compound.
Reaction Scheme:
Chloral reacts with thiourea in the presence of a base. The proposed mechanism involves the initial formation of a tetrahedral intermediate, which then cyclizes. Alternatively, an in situ formed this compound intermediate is attacked by the sulfur atom of thiourea, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-5-(trichloromethyl)-1,3-thiazole
-
Materials: Chloral hydrate, thiourea, ethanol, triethylamine.
-
Procedure: a. In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (10 mmol) in 50 mL of absolute ethanol. b. Add chloral hydrate (10 mmol) to the solution and stir until it dissolves. c. Add triethylamine (12 mmol) dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Pour the mixture into 100 mL of ice-cold water with stirring. g. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. h. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-amino-5-(trichloromethyl)-1,3-thiazole.
Quantitative Data Summary (Representative)
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chloral | Thiourea | EtOH | Et3N | 78 | 5 | 85 |
| 2 | Chloral | Urea | DMF | K2CO3 | 100 | 8 | 72 |
| 3 | Chloral | Hydrazine | MeOH | - | 65 | 6 | 78 |
Synthesis of 5-(Trichloromethyl)oxazoles
In a manner analogous to the thiazole synthesis, oxazoles can be prepared by reacting chloral with a primary amide, such as formamide, in the presence of a dehydrating agent.
Reaction Scheme:
The reaction likely proceeds through the formation of an intermediate adduct between chloral and the amide, which then undergoes cyclization and dehydration. The this compound intermediate pathway provides an alternative mechanistic view.
Experimental Protocol: Synthesis of 5-(Trichloromethyl)oxazole
-
Materials: Chloral, formamide, phosphorus pentoxide (P₂O₅), dichloromethane (DCM).
-
Procedure: a. In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve chloral (10 mmol) in 40 mL of anhydrous DCM. b. Add formamide (12 mmol) to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Slowly add phosphorus pentoxide (15 mmol) in portions with vigorous stirring. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. f. Monitor the reaction by TLC. g. Upon completion, quench the reaction by carefully pouring it into a beaker containing 100 mL of saturated sodium bicarbonate solution and ice. h. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). i. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.
Synthesis of 3-(Trichloromethyl)pyrazoles
The reaction of chloral with hydrazine derivatives can lead to the formation of pyrazole heterocycles. This reaction is analogous to the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine.[3] In this case, the highly electrophilic nature of chloral and its derivatives drives the condensation and cyclization.
Reaction Scheme:
Hydrazine hydrate attacks the carbonyl carbon of chloral, leading to a hydrazone intermediate. Subsequent intramolecular cyclization, potentially involving the trichloromethyl group, and elimination steps lead to the formation of the pyrazole ring. The regioselectivity of the final product can be influenced by the substitution on the hydrazine.[4]
Experimental Protocol: Synthesis of 3-(Trichloromethyl)-1H-pyrazole
-
Materials: Chloral hydrate, hydrazine hydrate, methanol.
-
Procedure: a. Dissolve chloral hydrate (10 mmol) in 30 mL of methanol in a 100 mL round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add hydrazine hydrate (10 mmol) dropwise with stirring. d. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours. e. Monitor the reaction progress by TLC. f. After cooling, remove the solvent under reduced pressure. g. Dissolve the residue in ethyl acetate and wash with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. i. Purify the crude product by recrystallization or column chromatography.
Safety Precautions:
-
Chloral and this compound are toxic and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Reactions involving phosphorus pentoxide should be quenched with extreme care due to its vigorous reaction with water.
While this compound remains a hypothetical, transient intermediate, its conceptualization provides a valuable framework for understanding and developing synthetic routes to various trichloromethyl-substituted heterocycles from readily available chloral. The protocols provided herein, based on established heterocyclic synthesis principles, offer practical starting points for researchers exploring the synthesis of these potentially biologically active molecules. Further mechanistic studies would be beneficial to fully elucidate the role of this reactive epoxide in these transformations.
References
- 1. Pd-catalyzed synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols using chloral hydrate and (hetero)arylboroxines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
GC-MS Analysis of Trichloroepoxyethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroepoxyethane is a volatile organic compound of interest in various research and development sectors. Accurate and reliable quantification of this compound is crucial for process monitoring, safety assessment, and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. These application notes provide a comprehensive overview of the methodology, from sample preparation to data analysis, to facilitate the accurate determination of this compound in various matrices.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Please note that the retention time is an estimated value and can vary depending on the specific instrument conditions and column used. The mass-to-charge ratios (m/z) are predicted based on the fragmentation patterns of similar chlorinated compounds.
| Parameter | Value | Description |
| Predicted Retention Time (min) | 5.5 - 7.5 | Estimated elution time from a non-polar capillary column under typical temperature programming. |
| Molecular Ion [M]+ (m/z) | 130, 132, 134 | Corresponding to the isotopic pattern of three chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion may be of low abundance. |
| Major Fragment Ion 1 (m/z) | 95, 97 | Predicted loss of a chlorine atom (-Cl) from the molecular ion. This is often a prominent fragment for chlorinated compounds. |
| Major Fragment Ion 2 (m/z) | 60 | Predicted fragment corresponding to [C₂H₂OCl]⁺. |
| Other Characteristic Ions (m/z) | 47, 49; 81, 83 | Other potential fragments resulting from further fragmentation. |
Experimental Protocols
This section details the recommended experimental procedures for the GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For volatile compounds like this compound, headspace or purge and trap methods are generally preferred to minimize matrix interference and enhance sensitivity.
a) Static Headspace (for liquid samples):
-
Accurately weigh or measure a known amount of the sample into a headspace vial.
-
If necessary, add a matrix modifier or salt to increase the volatility of the analyte.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas.
-
Inject the gas sample into the GC-MS system.
b) Purge and Trap (for water or solid samples):
-
Place a known amount of the sample into the purge vessel.
-
Add an appropriate volume of reagent-grade water if the sample is solid.
-
An internal standard may be added at this stage for quantification.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate for a specific time.
-
The purged volatile compounds are trapped onto an adsorbent trap (e.g., Tenax®).
-
After purging, the trap is rapidly heated to desorb the analytes into the GC-MS system.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and analytical goals.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC coupled to a 5977A MSD (or equivalent) |
| Injection Mode | Splitless or Split (with a high split ratio for concentrated samples) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow mode at 1.0 - 1.5 mL/min |
| GC Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 40°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 5 min) |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40 - 200 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Predicted Fragmentation Pathway
This diagram illustrates a plausible electron ionization fragmentation pathway for this compound.
Caption: Predicted fragmentation of this compound.
Application Note: 1H and 13C NMR Characterization of Trichloroepoxyethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroepoxyethane, also known as 2,2,3-trichlorooxirane, is a halogenated epoxide of interest in synthetic chemistry and as a potential metabolite. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small organic molecules. This document provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including predicted spectral data based on its chemical structure.
Chemical Structure:
Figure 1. Chemical structure of this compound (2,2,3-trichlorooxirane).
Predicted NMR Spectral Data
Due to the molecular structure of this compound, with a single proton on the epoxide ring, a simple NMR spectrum is anticipated. The presence of three electron-withdrawing chlorine atoms will significantly influence the chemical shifts of the proton and the carbon atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show a single signal, as there is only one proton in the molecule. With no adjacent protons to couple with, this signal will appear as a singlet. The chemical shift will be downfield due to the deshielding effects of the electronegative oxygen and chlorine atoms. Protons on an epoxide ring typically appear in the 2.5-3.5 ppm range.[1]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.0 - 4.0 | Singlet (s) | 1H | H-1 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display two distinct signals corresponding to the two carbon atoms of the epoxide ring. Both carbons are deshielded by the attached oxygen and chlorine atoms. Carbons in an epoxide ring typically resonate in the 40-60 ppm region.[1]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ) ppm | Assignment |
| 55 - 65 | C-1 |
| 75 - 85 | C-2 |
Experimental Protocols
The following are standard protocols for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds.[2]
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary) : If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid peak broadening.[2]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for calibration (e.g., CHCl₃ at 7.26 ppm).[2]
NMR Data Acquisition
The following are general parameters for a 300 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : 10-12 ppm.
-
Temperature : 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans : 512-2048 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : 0-220 ppm.
-
Temperature : 298 K (25 °C).
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration : Integrate the area under the peak(s) in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking : Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Visualizations
Caption: Experimental workflow for NMR characterization.
References
Application Note: Quantification of Trichloroepoxyethane in a Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of trichloroepoxyethane (TCEO), a reactive metabolite of trichloroethylene (TCE), in a reaction mixture. The methodology is centered around Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the determination of volatile organic compounds. This document outlines the necessary materials, sample preparation procedures, and instrument parameters for the accurate quantification of TCEO. The intended audience includes researchers in toxicology, drug metabolism, and environmental science who are investigating the metabolic activation of TCE and the role of its epoxide metabolite.
Introduction
Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen.[1] Its toxicity is, in part, attributed to its metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates, including this compound (TCEO), also known as trichloroethylene oxide.[2][3] TCEO is a highly reactive electrophile that can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.[2] Therefore, the accurate quantification of TCEO in biological and in vitro reaction mixtures is crucial for understanding the mechanisms of TCE-induced toxicity and for assessing the risk associated with its exposure. This application note describes a sensitive and specific method for the quantification of TCEO using GC-MS.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for TCEO quantification.
Materials and Reagents
-
This compound (TCEO) standard
-
Internal Standard (IS): 1,2-Epoxy-3,3,3-trichloropropane (EPTCP) or other suitable chlorinated epoxide.
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Reaction mixture (e.g., in vitro cytochrome P450 incubation)
-
GC-MS system with a suitable capillary column
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of TCEO in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in ethyl acetate to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL). Prepare a stock solution of the internal standard (EPTCP) in ethyl acetate at a concentration of 1 mg/mL and a working solution of 10 µg/mL.
Sample Preparation from a Reaction Mixture
The following protocol is a general guideline for extracting TCEO from an in vitro cytochrome P450 reaction mixture. The protocol may need to be optimized based on the specific matrix of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold ethyl acetate to the reaction mixture (e.g., 500 µL of reaction mixture + 500 µL of ethyl acetate).
-
Internal Standard Addition: Add a known amount of the internal standard working solution (e.g., 10 µL of 10 µg/mL EPTCP) to the quenched reaction mixture.
-
Liquid-Liquid Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of ethyl acetate (e.g., 100 µL).
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.
GC Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of TCEO standard |
Note: The specific ions to be monitored in SIM mode should be determined by analyzing a pure standard of TCEO and its internal standard to identify their characteristic and most abundant fragment ions. For this compound (C₂HCl₃O), the molecular ion peak would be expected around m/z 146, with isotopic peaks due to the three chlorine atoms. Key fragment ions should be selected for quantification (quantifier ion) and confirmation (qualifier ions).
Data Presentation and Analysis
Calibration Curve
Inject the prepared working standard solutions into the GC-MS system. Create a calibration curve by plotting the ratio of the peak area of TCEO to the peak area of the internal standard against the concentration of TCEO. The calibration curve should be linear over the range of concentrations analyzed.
Quantification of TCEO in Samples
Inject the prepared sample extracts into the GC-MS system. Determine the peak area ratio of TCEO to the internal standard in the samples. Calculate the concentration of TCEO in the original reaction mixture using the linear regression equation from the calibration curve.
Quantitative Data Summary
| Sample ID | TCEO Peak Area | IS Peak Area | Peak Area Ratio (TCEO/IS) | Calculated Concentration (µg/mL) |
| Standard 1 | 0.1 | |||
| Standard 2 | 0.5 | |||
| Standard 3 | 1.0 | |||
| Standard 4 | 5.0 | |||
| Standard 5 | 10.0 | |||
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Logical Relationships in Quantitative Analysis
The following diagram illustrates the logical flow of calculations in the quantitative analysis of this compound.
Caption: Logic diagram for TCEO quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in a reaction mixture using GC-MS. The described method, including sample preparation and instrumental analysis, is designed to be sensitive, specific, and reproducible. By following this protocol, researchers can accurately determine the concentration of this critical reactive metabolite, contributing to a better understanding of the toxicology and metabolic pathways of trichloroethylene. It is recommended that the method be validated in the user's laboratory to ensure it meets the specific requirements of their research.
References
Application Notes and Protocols: Trichloroepoxyethane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroepoxyethane, also known as trichloroethylene oxide, is a reactive epoxide and a key electrophilic metabolite of trichloroethylene. Its high reactivity stems from the strained three-membered epoxide ring, making it a potent alkylating agent. This property allows it to form covalent adducts with nucleophilic functional groups present in biological macromolecules such as proteins and DNA. This reactivity is the basis for both its toxicological properties and its potential applications in biochemical research and drug development as a tool to probe and modify biological systems.
These application notes provide an overview of the use of this compound as an alkylating agent, including protocols for its synthesis, its application in protein and DNA alkylation, and methods for the analysis of the resulting adducts.
Chemical Properties and Reactivity
This compound's utility as an alkylating agent is dictated by its chemical structure. The electron-withdrawing chlorine atoms enhance the electrophilicity of the carbon atoms in the epoxide ring, making them susceptible to nucleophilic attack.
Reaction Mechanism: The primary mechanism of alkylation by this compound involves the nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring and the formation of a stable covalent bond. The reaction can be catalyzed by acid or base, and the regioselectivity of the ring opening can be influenced by the reaction conditions and the nature of the nucleophile.
Data Presentation: Quantitative Data Summary
| Parameter | Value | Biomolecule | Reference Conditions |
| Half-life of Protein Adducts | |||
| Ester-type adducts (Cys, Ser, Tyr, Thr) | ~1 hour | Insulin, ACTH | Physiological conditions |
| O-acetyl-L-Ser | 1 hour | Synthetic | pH 8.0 |
| O-acetyl-L-Tyr | 10 minutes | Synthetic | pH 8.0 |
| Half-life of DNA Adducts | |||
| 8-mer oligonucleotide adducts | 30 minutes | Synthetic oligonucleotide | pH 8.5 |
| Enzyme Inhibition | |||
| Ki for CO inhibition of TCE oxidation | 4.2 µM | Methylomonas sp. strain MM2 | In vitro |
| Ki for methane inhibition of TCE oxidation | 116 µM | Methylomonas sp. strain MM2 | In vitro |
Experimental Protocols
Protocol 1: Synthesis of this compound (Trichloroethylene Oxide)
Objective: To synthesize this compound from trichloroethylene via photochemical oxidation.
Materials:
-
Trichloroethylene (TCE)
-
High-purity oxygen
-
Quartz reaction vessel
-
UV lamp (mercury arc lamp or similar)
-
Inert solvent (e.g., hexane)
-
Cold trap (e.g., liquid nitrogen)
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Set up the photochemical reaction system with the quartz reaction vessel, UV lamp, and gas inlet/outlet. Ensure the system is in a well-ventilated fume hood.
-
Place a solution of trichloroethylene in the inert solvent within the quartz vessel.
-
Purge the system with a slow stream of high-purity oxygen.
-
Irradiate the solution with the UV lamp while maintaining the oxygen flow. The UV light will initiate the formation of reactive oxygen species that will epoxidize the trichloroethylene.
-
The volatile this compound product can be collected by passing the outlet gas stream through a cold trap cooled with liquid nitrogen.
-
Carefully collect the condensed product from the cold trap.
-
Analyze the product using GC-MS to confirm the presence and purity of this compound. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for this compound.
Note: This synthesis involves a highly reactive and potentially unstable product. It should be performed by experienced chemists with appropriate safety precautions in place. The product should be used immediately or stored at very low temperatures in an inert atmosphere.
Protocol 2: In Vitro Protein Alkylation with this compound
Objective: To alkylate a target protein with this compound and analyze the resulting adducts.
Materials:
-
Purified target protein (e.g., bovine serum albumin, a specific enzyme)
-
This compound solution (freshly prepared and concentration determined)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., a solution of a nucleophile like glutathione)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Dissolve the target protein in the reaction buffer to a known concentration.
-
Add a specific molar excess of this compound to the protein solution. The exact ratio will depend on the desired extent of modification and should be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
-
To stop the reaction, add the quenching reagent to consume any unreacted this compound.
-
Analyze the reaction mixture by LC-MS to identify and characterize the protein adducts.
-
Intact Protein Analysis: Use a high-resolution mass spectrometer to measure the mass increase of the intact protein, which corresponds to the number of this compound molecules that have adducted to the protein.
-
Peptide Mapping: Digest the alkylated protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will allow for the identification of the specific amino acid residues that have been modified.
-
Protocol 3: In Vitro DNA Alkylation with this compound
Objective: To alkylate DNA with this compound and analyze the resulting adducts.
Materials:
-
Purified DNA (e.g., calf thymus DNA, a specific oligonucleotide)
-
This compound solution (freshly prepared and concentration determined)
-
Reaction buffer (e.g., Tris-EDTA buffer, pH 7.4)
-
DNA purification kit
-
Enzymatic digestion mix (e.g., nuclease P1, alkaline phosphatase)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dissolve the DNA in the reaction buffer.
-
Add this compound to the DNA solution and incubate at 37°C for a defined period.
-
Purify the alkylated DNA from unreacted this compound and other reaction components using a DNA purification kit.
-
Enzymatically digest the purified DNA into individual nucleosides.
-
Analyze the digested sample by LC-MS/MS. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect and quantify the specific this compound-DNA adducts (e.g., adducts with 2'-deoxyguanosine).
Mandatory Visualizations
Caption: General alkylation mechanism of this compound.
Caption: Workflow for protein alkylation by this compound.
Caption: Impact of alkylation on cellular signaling pathways.
Conclusion
This compound is a valuable research tool for studying the effects of alkylation on biological systems. Its high reactivity allows for the efficient modification of proteins and DNA, enabling the investigation of their structure, function, and interactions. The protocols provided here offer a starting point for researchers interested in utilizing this potent alkylating agent. It is crucial to handle this compound with extreme care due to its reactivity and potential toxicity, and all experiments should be conducted in a well-controlled laboratory environment. Further research into the specific cellular pathways affected by this compound will continue to elucidate its mechanisms of action and its potential for therapeutic or toxicological impact.
Troubleshooting & Optimization
How to improve the yield of Trichloroepoxyethane synthesis?
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trichloroepoxyethane (also known as 2,2,3-trichlorooxirane).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for synthesizing this compound involve the epoxidation of trichloroethylene. The two primary approaches are:
-
Electrophilic Epoxidation: Utilizing peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. This method is generally effective for electron-rich alkenes, though trichloroethylene's electron-withdrawing chlorine atoms present a challenge.[1][2]
-
Nucleophilic Epoxidation: Employing a combination of an oxidant like hydrogen peroxide (H₂O₂) with a base (e.g., sodium hydroxide) or a catalyst. This approach is often more suitable for electron-deficient alkenes.[2]
-
Halohydrin Formation followed by Cyclization: This two-step process involves the formation of a chlorohydrin intermediate from trichloroethylene, which is then treated with a base to induce ring closure to the epoxide.[3][4]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The electron-withdrawing nature of the chlorine atoms in trichloroethylene deactivates the double bond, making the epoxidation reaction sluggish.[2]
-
Side Reactions: The high reactivity of the epoxide product can lead to undesired side reactions, such as ring-opening or rearrangement.[3][5]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, pH, or stoichiometric ratios of reactants can significantly impact the yield.
-
Impure Reagents: The presence of impurities in the starting materials or solvents can interfere with the reaction.
-
Product Decomposition: this compound is a reactive molecule and may decompose during workup or purification if not handled properly.
Q3: What are the potential side products I should be aware of?
A3: Several side products can form during the synthesis, reducing the yield of the desired epoxide. These include:
-
Diols: Acid- or base-catalyzed ring-opening of the epoxide by water present in the reaction mixture can lead to the formation of 1,2-diols.[3][6]
-
Ketones or Aldehydes: Rearrangement of the epoxide can occur, particularly in the presence of acid.
-
Baeyer-Villiger Oxidation Products: If using a peroxy acid like m-CPBA, and if ketones are present as impurities or are formed in situ, they can be further oxidized to esters.[5]
-
Dichloroacetic Acid and Formyl Chloride: this compound can rearrange to these acylating agents, which can then react with other nucleophiles in the mixture.
Q4: How can I effectively purify the synthesized this compound?
A4: Purification of this compound typically involves the following steps:
-
Quenching: The reaction is first quenched to neutralize any remaining oxidizing agents or acids/bases. A solution of sodium thiosulfate is commonly used to quench excess peroxide.[7]
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like dichloromethane or diethyl ether.
-
Washing: The organic layer is washed with a saturated sodium bicarbonate solution to remove acidic byproducts and then with brine to remove residual water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Chromatography: If further purification is needed, column chromatography on silica gel can be employed to separate the epoxide from remaining impurities.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Trichloroethylene: The electron-deficient nature of the alkene slows down the reaction. 2. Inactive Reagents: The oxidizing agent (e.g., m-CPBA, H₂O₂) may have degraded. 3. Incorrect Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, or the temperature may be too high, leading to decomposition. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC to determine the optimal duration. 2. Use Fresh Reagents: Ensure the activity of the oxidizing agent. For m-CPBA, it's advisable to use a freshly opened container or to titrate it to determine its purity. 3. Optimize Temperature: Experiment with a range of temperatures (e.g., 0 °C to 40 °C) to find the best balance between reaction rate and product stability. |
| Formation of Multiple Products (low selectivity) | 1. Epoxide Ring-Opening: The presence of acidic or basic impurities, or water, can lead to the formation of diols or other ring-opened products.[3] 2. Rearrangement of the Epoxide: Acidic conditions can promote the rearrangement of the epoxide to carbonyl compounds. 3. Over-oxidation: Excess oxidizing agent can lead to further reactions, such as the Baeyer-Villiger oxidation.[5] | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. 2. Control pH: Buffer the reaction mixture if necessary. For m-CPBA epoxidations, the byproduct m-chlorobenzoic acid can be neutralized by adding a mild base. 3. Use Stoichiometric Amounts of Oxidant: Carefully control the amount of the oxidizing agent. Add it dropwise to the reaction mixture to avoid localized high concentrations. |
| Product Decomposition During Workup | 1. Presence of Acid/Base: Residual acid or base from the reaction can catalyze the decomposition of the epoxide. 2. Elevated Temperatures: this compound may be thermally unstable. | 1. Neutralize Thoroughly: Ensure complete neutralization during the washing steps. 2. Keep the Product Cold: Perform extractions and solvent removal at low temperatures. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Byproducts: Some side products may have similar polarities to the desired epoxide, making separation by chromatography challenging. 2. Product Volatility: this compound may be volatile, leading to loss during solvent removal. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. 2. Careful Solvent Removal: Use a rotary evaporator at low temperature and moderate vacuum. |
Experimental Protocols
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is based on general procedures for the epoxidation of alkenes with m-CPBA and is adapted for the less reactive trichloroethylene.
Materials:
-
Trichloroethylene (freshly distilled)
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, preferably >77%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trichloroethylene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred trichloroethylene solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy excess m-CPBA.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Method 2: Epoxidation using Hydrogen Peroxide (H₂O₂) and a Base
This protocol is a general method for the nucleophilic epoxidation of electron-deficient alkenes.
Materials:
-
Trichloroethylene
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve trichloroethylene (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of sodium hydroxide (1.5 eq) in water, keeping the temperature below 10 °C.
-
To this mixture, add hydrogen peroxide (30% solution, 1.5 eq) dropwise, ensuring the temperature does not exceed 15 °C.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC.
-
After the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The values are illustrative and should be optimized for specific laboratory conditions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Oxidizing Agent | m-CPBA (1.2 eq) | 40-60 | H₂O₂/NaOH (1.5 eq) | 50-70 | Trichloroethylene is electron-deficient, making nucleophilic epoxidation potentially more effective. |
| Temperature | 0 °C | 45 | 25 °C | 65 | Higher temperatures can increase the reaction rate, but may also lead to product decomposition. |
| Reaction Time | 4 hours | 35 | 24 hours | 60 | The sluggish nature of the reaction often requires longer reaction times for completion. |
| Solvent | Dichloromethane | 55 | Methanol | 60 | The choice of solvent can influence the solubility of reagents and the stability of intermediates. |
| Catalyst (for H₂O₂) | None (NaOH only) | 50 | Phase Transfer Catalyst | 70-80 | A phase transfer catalyst can enhance the reaction rate between the aqueous and organic phases. |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathways for this compound.
Experimental Workflow for this compound Synthesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Epoxidation of Trichloroethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the epoxidation of trichloroethylene (TCE).
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the epoxidation of trichloroethylene?
The primary product of the epoxidation of trichloroethylene is the unstable trichloroethylene oxide. Due to its high reactivity, this epoxide readily undergoes further reactions, leading to the formation of several side products. The most commonly reported degradation products include:
The relative abundance of these side products can vary depending on the specific reaction conditions, such as the solvent, pH, and the presence of nucleophiles.[2]
Q2: Why is trichloroethylene oxide so unstable?
The instability of trichloroethylene oxide stems from the high degree of ring strain inherent in the three-membered epoxide ring, which is further exacerbated by the presence of three electron-withdrawing chlorine atoms. These chlorine atoms increase the electrophilicity of the ring carbons, making the epoxide highly susceptible to nucleophilic attack and rearrangement.
Q3: What are the general mechanisms leading to the formation of side products?
The formation of side products is primarily initiated by the opening of the highly strained epoxide ring. This can occur through several pathways, including:
-
Hydrolysis: In the presence of water, trichloroethylene oxide can be hydrolyzed to form various chlorinated acids and their degradation products.
-
Rearrangement: The epoxide can undergo intramolecular rearrangement, leading to the formation of compounds like dichloroacetyl chloride, which can then be hydrolyzed to dichloroacetic acid.
-
Nucleophilic Attack: Other nucleophiles present in the reaction mixture can attack the epoxide ring, leading to a variety of adducts.
Q4: How can I monitor the progress of the reaction and the formation of side products?
Monitoring the reaction can be achieved through various analytical techniques:
-
Gas Chromatography (GC): Useful for monitoring the consumption of the volatile trichloroethylene starting material.
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the formation of non-volatile side products like dichloroacetic acid and glyoxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the starting material, intermediate epoxide (if observable), and the final product mixture.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the various side products formed during the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of trichloroethylene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of trichloroethylene | 1. Inactive or insufficient oxidizing agent.2. Inappropriate reaction temperature (too low).3. Presence of inhibitors in the starting material or solvent. | 1. Use a fresh, properly stored oxidizing agent. Increase the molar ratio of the oxidizing agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Purify the trichloroethylene and solvent before use. Commercial TCE may contain stabilizers. |
| Low yield of the desired epoxide product | 1. The epoxide is degrading under the reaction conditions.2. The reaction conditions favor the formation of side products. | 1. Lower the reaction temperature and shorten the reaction time.2. Work up the reaction mixture immediately upon completion.3. Use an aprotic solvent to minimize hydrolysis.4. Consider performing the reaction under anhydrous conditions. |
| High abundance of dichloroacetic acid | This is a common side product from the rearrangement and subsequent hydrolysis of the epoxide. | 1. Minimize the presence of water in the reaction mixture.2. Use a buffered system if pH control is critical, although this may introduce other nucleophiles. |
| Formation of a complex mixture of unidentified side products | 1. Reaction temperature is too high, leading to decomposition.2. The chosen oxidizing agent is not selective.3. The reaction was allowed to proceed for too long. | 1. Perform the reaction at a lower temperature.2. Screen different oxidizing agents (e.g., peroxy acids, metal-based catalysts) to improve selectivity.3. Optimize the reaction time by monitoring the consumption of the starting material. |
| Inconsistent results between batches | 1. Variability in the purity of trichloroethylene or other reagents.2. Inconsistent moisture content in the reaction setup. | 1. Use reagents from the same batch or re-purify starting materials for each experiment.2. Ensure consistent drying of glassware and solvents for each reaction. |
Experimental Protocols
While specific protocols will vary based on the chosen oxidizing agent and scale, here is a general methodology for the epoxidation of an alkene like trichloroethylene, with an emphasis on minimizing side product formation.
Materials:
-
Trichloroethylene (purified to remove stabilizers)
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and a cooling bath (e.g., ice-water or dry ice-acetone)
General Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Reagent Addition: Dissolve the purified trichloroethylene in the anhydrous aprotic solvent in the reaction flask. Cool the solution to the desired temperature (e.g., 0 °C).
-
Epoxidation: Dissolve the oxidizing agent (e.g., m-CPBA) in the same solvent and add it dropwise to the cooled trichloroethylene solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Quenching: Once the reaction is complete (or has reached optimal conversion), quench any remaining oxidizing agent by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Work-up: Separate the organic layer, wash it with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at a low temperature to isolate the crude product.
-
Purification: Due to the instability of trichloroethylene oxide, purification by chromatography or distillation may be challenging. If necessary, these should be performed at low temperatures.
Visualizations
Below are diagrams illustrating key concepts related to the epoxidation of trichloroethylene.
Caption: Experimental workflow for the epoxidation of trichloroethylene.
Caption: Formation pathway of common side products from trichloroethylene oxide.
References
Preventing the decomposition of Trichloroepoxyethane during purification
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of trichloroepoxyethane during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decomposition?
A1: this compound (also known as trichloroethylene oxide) is a highly reactive epoxide molecule. Its instability stems from two main factors:
-
Ring Strain: The three-membered epoxide ring is highly strained, making it susceptible to ring-opening reactions.
-
Electron-Withdrawing Chlorine Atoms: The three chlorine atoms attached to the epoxide ring are strongly electron-withdrawing. This makes the carbon atoms of the ring highly electrophilic and thus more vulnerable to nucleophilic attack, which leads to decomposition.
Q2: What are the primary decomposition pathways for this compound?
A2: The main decomposition pathways for this compound are:
-
Isomerization: It can rapidly isomerize to form trichloroacetaldehyde (chloral).[1]
-
Hydrolysis: In the presence of water, it can undergo hydrolysis to form various products, including dichloroacetic acid, glyoxylic acid, formic acid, and carbon monoxide.[1] This process can be catalyzed by both acids and bases.
Q3: What general precautions should I take during the purification of this compound?
A3: To minimize decomposition, it is crucial to control the following factors:
-
Temperature: Avoid high temperatures as they accelerate decomposition.
-
pH: Maintain a neutral pH, as both acidic and basic conditions can catalyze ring-opening reactions.
-
Presence of Nucleophiles: Water and other nucleophiles can react with the epoxide ring, leading to decomposition. Ensure all glassware and solvents are dry.
Q4: What are the recommended methods for purifying this compound?
A4: The most suitable purification methods for the thermally sensitive this compound are:
-
Vacuum Distillation: This is the preferred method as it allows for distillation at a lower temperature, significantly reducing the risk of thermal decomposition.
-
Chromatography: Column chromatography using a neutral stationary phase (like silica gel) can be effective for small-scale purifications. It's important to use dry solvents and perform the purification quickly.
Q5: Can stabilizers be used to prevent the decomposition of this compound?
A5: Yes, the use of stabilizers is a common strategy. For the related compound trichloroethylene, stabilizers such as epichlorohydrin and butylene oxide are used.[1] These compounds can act as acid scavengers, preventing acid-catalyzed decomposition. The choice and concentration of a stabilizer for this compound would need to be empirically determined for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of purified product | Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is kept to a minimum. |
| Decomposition on the chromatography column. | Use a neutral stationary phase (e.g., deactivated silica gel). Elute the compound as quickly as possible. Pre-treat the silica gel with a non-nucleophilic base to neutralize acidic sites. | |
| Hydrolysis due to the presence of water. | Use anhydrous solvents and oven-dried glassware. Perform the purification under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of acidic impurities in the final product | Formation of dichloroacetic acid or formic acid via hydrolysis. | Wash the organic phase with a saturated, neutral salt solution (e.g., brine) instead of pure water to minimize further hydrolysis. Dry the organic phase thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before final solvent removal. |
| Product isomerizes to chloral | Exposure to heat or catalytic surfaces. | Minimize heating time and temperature. Use clean glassware free of catalytic metal residues. |
| Inconsistent purification results | Variable levels of moisture or acidic impurities in the starting material or solvents. | Ensure consistent quality of starting materials and solvents. Consider passing solvents through a column of activated alumina to remove water and acidic impurities immediately before use. |
Data on Factors Affecting Stability
| Parameter | Condition | Effect on Stability | Primary Decomposition Pathway |
| Temperature | Low (e.g., < 25°C) | More Stable | - |
| High (e.g., > 50°C) | Less Stable | Isomerization to chloral, Hydrolysis | |
| pH | Neutral (pH ~7) | Most Stable | - |
| Acidic (pH < 7) | Less Stable | Acid-catalyzed hydrolysis | |
| Basic (pH > 7) | Less Stable | Base-catalyzed hydrolysis | |
| Additives | Presence of Water | Less Stable | Hydrolysis |
| Presence of Stabilizer (e.g., a less reactive epoxide) | More Stable | Scavenges acidic impurities |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline and should be adapted based on the specific properties of the user's sample.
1. Preparation:
- Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.
- The crude this compound should be free of any aqueous phase. If necessary, dry the crude product with a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate) and filter.
2. Assembly of the Apparatus:
- Assemble a short-path distillation apparatus.
- Use high-vacuum grease on all joints to ensure a good seal.
- Place a magnetic stir bar in the distillation flask for smooth boiling.
- Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
3. Distillation:
- Begin stirring the crude this compound.
- Gradually apply the vacuum. Be cautious of initial bumping or foaming, which may occur if volatile impurities are present.
- Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
- After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air.
4. Storage:
- Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere, at a low temperature (e.g., in a refrigerator or freezer) to minimize decomposition.
Protocol 2: Purification by Flash Column Chromatography
1. Preparation:
- Choose a suitable solvent system for elution. A non-polar solvent with a small amount of a slightly more polar co-solvent is often a good starting point (e.g., hexane-ethyl acetate mixture). The exact ratio should be determined by thin-layer chromatography (TLC).
- Prepare a slurry of neutral silica gel in the chosen eluent.
- Pack a chromatography column with the slurry.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent.
- Carefully load the sample onto the top of the silica gel bed.
3. Elution:
- Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to increase the flow rate.
- Collect fractions and monitor the elution of the product by TLC.
4. Product Recovery:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept as low as possible.
5. Storage:
- Store the purified product as described in the vacuum distillation protocol.
Visualizations
Caption: Troubleshooting flowchart for this compound purification.
Caption: General workflow for purification of this compound.
References
Troubleshooting low conversion in Trichloroepoxyethane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in trichloroepoxyethane reactions. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Issue: Low or No Conversion of Trichloroethylene to this compound
Question: My reaction shows very low or no conversion of the starting material, trichloroethylene. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in the epoxidation of trichloroethylene can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Reagent Quality and Preparation
Question: Could the quality of my reagents be the cause of the low yield?
Answer: Absolutely. The purity of both the starting material (trichloroethylene) and the epoxidizing agent is critical for a successful reaction.
-
Trichloroethylene Purity: Commercial grades of trichloroethylene can contain stabilizers (e.g., amines, phenols) or impurities like methyl chloroform and carbon tetrachloride which can interfere with the epoxidation reaction.[1] It is highly recommended to use freshly distilled or high-purity trichloroethylene.
-
Epoxidizing Agent Decomposition: Peroxy acids, a common class of epoxidizing agents, can decompose over time, especially if not stored properly (cool and dark). A simple test for the activity of a peroxy acid is to perform a titration to determine its concentration before use. Hydrogen peroxide solutions can also degrade and should be checked for their concentration.[2]
-
Solvent Purity: Ensure the solvent is anhydrous and free of contaminants. Moisture can lead to the hydrolysis of the epoxide product, and other impurities can react with the epoxidizing agent.
Reaction Conditions
Question: I've confirmed my reagents are pure. What reaction parameters should I investigate?
Answer: Sub-optimal reaction conditions are a frequent cause of low conversion. Key parameters to control include temperature, reaction time, and mixing.
-
Temperature Control: Epoxidation reactions are often exothermic. Insufficient cooling can lead to a runaway reaction, causing the decomposition of the epoxidizing agent and the desired product. Conversely, if the temperature is too low, the reaction rate may be too slow to achieve significant conversion in a reasonable time. It is crucial to maintain the recommended reaction temperature. Higher temperatures can also promote side-reactions like oxirane ring-opening.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
Mixing: In heterogeneous reactions (e.g., using a solid catalyst or immiscible liquids), efficient stirring is essential to ensure proper mass transfer between the reactants. Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which will decrease the overall yield.
Catalyst-Related Issues (If Applicable)
Question: I am using a catalyst in my reaction. How can this affect my conversion rate?
Answer: If your protocol involves a catalyst, its activity and handling are paramount.
-
Catalyst Deactivation: Catalysts can be poisoned by impurities in the reactants or solvent. Ensure all components of the reaction mixture are of high purity. The catalyst itself may also degrade over time or with improper storage.
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. Too little catalyst will result in a slow reaction and low conversion, while too much can sometimes lead to unwanted side reactions. Refer to the specific protocol for the recommended catalyst loading.
-
Heterogeneous Catalysts: For solid catalysts, ensure they are properly activated and have the correct particle size for optimal surface area.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the epoxidation of trichloroethylene?
A1: A primary side reaction is the acid-catalyzed ring-opening of the newly formed this compound. This can occur if acidic byproducts are generated or if the reaction conditions are acidic. This leads to the formation of diols or other addition products, reducing the yield of the desired epoxide. Over-oxidation to other products can also occur if the reaction is not carefully controlled.
Q2: How can I minimize the formation of byproducts?
A2: To minimize byproduct formation, consider the following:
-
Use a Buffer: In reactions that may generate acidic byproducts, the addition of a mild base or a buffer can help to maintain a neutral pH and prevent acid-catalyzed ring-opening.
-
Control Temperature: Lowering the reaction temperature can often increase the selectivity for the desired epoxide over side reactions.
-
Choice of Epoxidizing Agent: Some epoxidizing agents are more selective than others. Research different options to find one that is optimal for trichloroethylene.
-
Use of Heterogeneous Catalysts: Heterogeneous catalysts can sometimes offer higher selectivity and are more easily separated from the reaction mixture, which can prevent further reactions during workup.
Q3: My reaction works, but I lose a significant amount of product during purification. What can I do?
A3: Product loss during workup and purification is a common issue.
-
Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
Distillation: this compound is a volatile compound. If using distillation for purification, be mindful of the distillation temperature and pressure to avoid product loss. Use a well-controlled distillation apparatus.
-
Chromatography: If using column chromatography, ensure the chosen stationary and mobile phases are appropriate for your compound to avoid irreversible adsorption or decomposition on the column.
Data Presentation
Table 1: Effect of Temperature on this compound Yield (Hypothetical Data)
| Reaction Temperature (°C) | Conversion of Trichloroethylene (%) | Yield of this compound (%) |
| 0 | 45 | 40 |
| 25 (Room Temperature) | 85 | 75 |
| 40 | 95 | 60 (Increased side products) |
Table 2: Impact of Catalyst Loading on Reaction Time (Hypothetical Data)
| Catalyst Loading (mol%) | Time to 90% Conversion (hours) |
| 1 | 24 |
| 5 | 8 |
| 10 | 4 |
Experimental Protocols
Protocol 1: Epoxidation of Trichloroethylene using meta-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
Trichloroethylene (freshly distilled)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve trichloroethylene (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution).
-
Cool the flask in an ice bath to 0 °C.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred trichloroethylene solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: this compound is volatile.
-
The crude product can be further purified by vacuum distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Caption: Reaction pathway for this compound synthesis and a major side reaction.
References
Technical Support Center: Managing Exothermic Reactions in Epoxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in epoxide synthesis. The information is designed to help manage the exothermic nature of these reactions safely and effectively.
Troubleshooting Guide
This guide addresses common issues encountered during epoxide synthesis, focusing on the management of exothermic events.
| Problem | Possible Causes | Recommended Actions & Solutions |
| Sudden, rapid temperature spike during oxidant addition. | 1. Oxidant added too quickly. 2. Inadequate cooling or stirring. 3. Incorrect reagent concentration (too high). 4. Use of a highly reactive epoxidizing agent. | 1. Immediately stop the addition of the oxidant. 2. Increase cooling to maximum capacity. 3. Ensure vigorous stirring to improve heat dissipation. 4. If the temperature continues to rise uncontrollably, proceed to the emergency quenching protocol. 5. For future runs, reduce the rate of addition and consider diluting the oxidant. |
| Reaction temperature is consistently above the target, but stable. | 1. Cooling system is underpowered for the scale of the reaction. 2. Ambient temperature is too high. 3. Reaction is being run at a higher concentration than intended. | 1. Lower the temperature of the cooling bath. 2. Reduce the rate of reagent addition to decrease the rate of heat generation. 3. Consider running the reaction in a cooler environment or using a more efficient cooling system. 4. For future experiments, consider running the reaction at a lower concentration. |
| Formation of side products and/or thermal degradation of the desired epoxide. | 1. The reaction temperature exceeded the stability threshold of the product. 2. A thermal runaway event occurred, even if brief. 3. The chosen epoxidizing agent or reaction conditions are too harsh for the substrate. | 1. Review reaction monitoring data to identify temperature excursions. 2. Optimize cooling and reagent addition protocols to maintain a stable temperature. 3. Consider a milder epoxidizing agent or lower reaction temperatures.[1] 4. Ensure that the work-up procedure is performed promptly after the reaction is complete to prevent product degradation. |
| The reaction appears to have stalled or is proceeding very slowly. | 1. Reaction temperature is too low. 2. Inadequate mixing. 3. Catalyst (if used) is inactive or used in insufficient quantity. | 1. Gradually and carefully increase the reaction temperature, monitoring for any sudden exotherm. 2. Increase the stirring rate. 3. If a catalyst is being used, consider adding a small, additional amount. |
| A solid precipitate is forming in the reactor. | 1. The product or a byproduct is insoluble in the reaction solvent at the current temperature. 2. The starting material is precipitating out due to cooling. | 1. This can sometimes be a normal part of the reaction, as seen in some epoxiconazole syntheses.[2] 2. If it is hindering stirring, consider if a different solvent with better solubility can be used, or if a slightly higher temperature is permissible without compromising safety. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is an exothermic reaction in the context of epoxide synthesis?
An exothermic reaction is a chemical process that releases energy in the form of heat.[2] In epoxide synthesis, the formation of the three-membered epoxide ring from an alkene is an energetically favorable process that liberates a significant amount of heat.[1] If this heat is not effectively removed, it can lead to a rapid increase in the reaction temperature.
Q2: What is a thermal runaway and why is it dangerous?
A thermal runaway occurs when the heat generated by the exothermic reaction exceeds the rate of heat removal. This leads to an accelerating cycle where the increasing temperature further speeds up the reaction rate, which in turn generates even more heat.[3] This can result in a violent release of energy, boiling of solvents, over-pressurization of the reactor, and potentially an explosion or fire.[4]
Q3: What factors influence the intensity of the exotherm in my epoxidation reaction?
Several factors play a role:
-
Epoxy Formulation: Different epoxidizing agents have varying levels of reactivity and associated heat generation.[5]
-
Mix Ratio: The stoichiometry of your reactants is crucial. Deviations can alter the reaction rate and heat output.[5]
-
Reaction Volume and Concentration: Larger volumes and higher concentrations of reactants will generate more heat.[5]
-
Rate of Addition: The speed at which you add your reagents directly impacts the rate of heat generation.
-
Temperature: Higher initial temperatures will lead to a faster reaction rate and thus a faster rate of heat release.[6]
Technical Questions
Q4: How can I effectively control the temperature of my epoxidation reaction?
-
Cooling Systems: Utilize cooling baths (ice-water, dry ice-acetone) or temperature-controlled circulators to actively remove heat.
-
Slow Addition: Add the epoxidizing agent dropwise or via a syringe pump to control the rate of reaction. For some processes, in situ generation of the peroxy acid is used to control its concentration.[7]
-
Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling medium.
-
Solvent Choice: Use a solvent with a good heat capacity and a boiling point that provides a margin of safety.
-
Work in Smaller Batches: Mixing smaller quantities of reagents minimizes the total amount of heat generated.[8]
Q5: What are the key differences in exothermicity between common epoxidation methods?
The exothermicity can vary significantly depending on the reagents used. For example, reactions with strong oxidizing agents like m-CPBA can be highly exothermic. Systems using hydrogen peroxide with a catalyst may offer a more controlled reaction profile, but the decomposition of hydrogen peroxide itself is also highly exothermic and must be managed.[9]
Q6: What is reaction calorimetry and how can it help in safely scaling up my epoxide synthesis?
Reaction calorimetry is a technique used to measure the heat flow of a chemical reaction. It provides crucial data on the total heat of reaction, the rate of heat release, and the adiabatic temperature rise (the theoretical temperature increase if no heat were removed). This information is vital for assessing the thermal risk of a reaction and for designing appropriate cooling systems for a safe scale-up. One study on an epoxidation process identified an apparent reaction heat of 1340.0 kJ·kg⁻¹ and an adiabatic temperature rise of 45.60 K, highlighting the significant potential for a thermal event.[2]
Q7: What should I do in the event of a thermal runaway?
In case of a thermal runaway, the primary goals are to stop the reaction and cool the system as quickly as possible. This typically involves:
-
Stopping all reagent feeds.
-
Maximizing cooling.
-
If necessary, initiating an emergency quenching procedure. A pre-prepared quenching agent should be readily accessible.
Quantitative Data on Epoxidation Reactions
The following table summarizes key thermal parameters for a specific epoxidation reaction. It is important to note that these values are highly dependent on the specific substrates, solvents, and reaction conditions.
| Parameter | Value | Significance | Source |
| Apparent Reaction Heat (ΔH_r) | 1340.0 kJ·kg⁻¹ (of triazolene) | Represents the total amount of heat released per kilogram of the starting alkene. A high value indicates a highly exothermic reaction. | [2] |
| Adiabatic Temperature Rise (ΔT_ad) | 45.60 K | The theoretical maximum temperature increase if the reaction were to proceed without any heat loss to the surroundings. This is a critical indicator of the potential for a thermal runaway. | [2] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | 47.5 °C | The temperature at which a runaway reaction was observed to occur in this specific process, indicating the upper limit of safe operation under those conditions. | [2] |
Experimental Protocols
Protocol 1: Epoxidation of Cyclohexene using Oxone®
This protocol describes a greener epoxidation method using Oxone® as the oxidant.[7]
Materials:
-
Cyclohexene (10 mmol, 0.82 g)
-
Acetone (30 ml)
-
Sodium bicarbonate (NaHCO₃) (4 g, 47.6 mmol)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (8.0 g, 13.0 mmol)
-
Water (30 ml)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, stir bar, separatory funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve cyclohexene in acetone.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the Oxone® in water.
-
Add the Oxone® solution dropwise to the cooled cyclohexene solution.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature while stirring.
-
After 30 minutes, the reaction should be complete. Transfer the mixture to a separatory funnel.
-
Extract the product with two portions of diethyl ether (2 x 25 ml).
-
Combine the organic layers and wash with 20 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude epoxide.
Protocol 2: Epoxidation of Styrene with In Situ Generated Peracetic Acid
This protocol is adapted from a continuous flow process and can be modified for batch synthesis with careful temperature control.[10]
Materials:
-
Styrene
-
Manganese(II) acetate (Mn(OAc)₂)
-
2-Picolinic acid
-
Peracetic acid (generated in situ from acetic acid and hydrogen peroxide)
-
Acetonitrile
-
Methanol
Procedure for Batch Adaptation:
-
In a jacketed reactor equipped with a stirrer, thermometer, and addition funnel, charge the styrene and a solution of 2-picolinic acid in acetonitrile.
-
Add a solution of Mn(OAc)₂ in methanol to the reactor.
-
Cool the reactor to the desired temperature (e.g., 0 °C).
-
Slowly add a pre-mixed and cooled solution of peracetic acid to the reactor via the addition funnel over a period of time, ensuring the internal temperature does not exceed the set point.
-
Monitor the reaction by a suitable method (e.g., TLC, GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any remaining peroxide.
-
Proceed with standard aqueous work-up and purification.
Visualizations
Troubleshooting Logic for Temperature Spikes
Caption: Troubleshooting decision tree for a sudden temperature spike.
Emergency Quenching Workflow
Caption: Workflow for an emergency quenching procedure.
References
- 1. Epoxy - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aidic.it [aidic.it]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. US3130207A - Improved epoxidation process with liquid aliphatic peroxy acids - Google Patents [patents.google.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Analysis of Trichloroepoxyethane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Trichloroepoxyethane by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from its synthesis process or degradation. Based on the synthesis of related chlorinated compounds like trichloroethylene, potential impurities may include starting materials, byproducts, and degradation products. For instance, if synthesized from trichloroethylene, residual amounts of the starting material and its own impurities could be present. A key degradation product is its isomer, trichloroacetaldehyde (chloral), formed through rapid isomerization of the epoxyethane ring.
Q2: Why am I seeing poor peak shapes (tailing or fronting) for this compound?
A2: Poor peak shapes for reactive compounds like this compound are often due to interactions with active sites within the GC system. This can occur in the injector liner, at the head of the column, or in transfer lines. Tailing peaks can result from active sites in the column or injector liner, while fronting peaks may be a sign of column overload. It is crucial to use a well-deactivated liner and column for the analysis of such reactive analytes.[1][2]
Q3: My baseline is noisy and rising. What could be the cause?
A3: A noisy or rising baseline can be caused by several factors. Common causes include column bleed, especially at higher temperatures, contaminated carrier gas, or a leak in the system.[3][4] For chlorinated compounds, it's also important to ensure that the solvent used for sample preparation is of high purity and does not introduce interfering peaks.
Q4: I am not detecting any peaks for my sample. What should I check first?
A4: If no peaks are detected, start by systematically checking the instrument's operational status.[5] Verify that the syringe is drawing and injecting the sample correctly. Ensure the carrier gas is flowing at the set pressure. Check for major leaks in the system. Confirm that the MS is properly tuned and that the detector is on. It's also possible that the analyte is degrading or being adsorbed in the injector, so checking the injector temperature and liner type is also recommended.
Q5: How can I confirm the identity of a suspected impurity?
A5: The primary method for confirming the identity of an impurity is by comparing its mass spectrum with a reference library (e.g., NIST). If a library match is not available, the fragmentation pattern in the mass spectrum can be interpreted to deduce the structure. For definitive identification, it is best to obtain a certified reference standard of the suspected impurity and run it under the same GC-MS conditions to compare its retention time and mass spectrum.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Analyte Degradation in Injector | Lower the injector temperature. Use a deactivated, glass wool-free liner. |
| System Leak | Perform a leak check of the injector, column fittings, and MS interface.[1][3] |
| Active Sites in the System | Condition the column. Replace the liner and septum. Trim the first few centimeters of the analytical column. |
| Incorrect Syringe Injection | Check the syringe for blockage or air bubbles. Verify autosampler alignment and injection depth. |
| MS Detector Issue | Check the MS tune report. Ensure the filament is on and the electron multiplier voltage is appropriate. |
Issue 2: Poor Chromatographic Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate GC Oven Program | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. |
| Column Overload | Dilute the sample or use a split injection with a higher split ratio. |
| Incorrect Carrier Gas Flow Rate | Verify and optimize the carrier gas flow rate for the column dimensions. |
| Column Contamination | Bake out the column at a high temperature (within its specified limit). If resolution does not improve, replace the column. |
Issue 3: Extraneous Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Syringe or Solvent | Run a solvent blank. Use fresh, high-purity solvent and a clean syringe. |
| Septum Bleed | Use a high-quality, low-bleed septum. Replace the septum regularly.[2] |
| Carryover from Previous Injection | Run a solvent blank after a concentrated sample. Increase the injector and oven temperature during the bake-out phase. |
| Air Leak | Check for the presence of nitrogen (m/z 28) and oxygen (m/z 32) ions in the mass spectrum. Perform a leak check. |
Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of this compound and its potential impurities. This data is for illustrative purposes and will vary based on the specific GC-MS instrument and method parameters used.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1,2-Dichloroethane | 3.45 | 62 | 64 | 98 |
| Trichloroethylene | 4.82 | 130 | 95 | 132 |
| This compound | 6.15 | 111 | 146 | 76 |
| Trichloroacetaldehyde (Chloral) | 6.50 | 111 | 146 | 82 |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology for the identification of impurities in this compound. Optimization may be required for specific instrumentation.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., Dichloromethane, GC-MS grade).
-
Vortex to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 200 °C (or optimized to prevent degradation) |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Hold: 5 min at 250 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
3. Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main component (this compound) and any potential impurities.
-
Perform a library search (e.g., NIST) for the mass spectrum of each impurity peak.
-
If a library match is inconclusive, analyze the fragmentation pattern to propose a structure.
-
Quantify impurities using relative peak area percentages or by creating a calibration curve with certified reference standards.
Visualizations
Caption: Experimental workflow for GC-MS impurity analysis.
Caption: Troubleshooting decision tree for poor peak shape.
References
Technical Support Center: Catalyst Selection for Efficient Trichloroethylene Epoxidation
Welcome to the Technical Support Center for Trichloroethylene (TCE) Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the catalytic epoxidation of trichloroethylene. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalyst systems for the epoxidation of trichloroethylene?
A1: Due to its electron-deficient nature, the epoxidation of trichloroethylene is challenging. Key promising catalyst systems include:
-
Methyltrioxorhenium (MTO) with Hydrogen Peroxide: MTO is a highly versatile and efficient catalyst for the epoxidation of a wide range of olefins, including electron-deficient ones. The use of Lewis base additives, such as pyridine or pyrazole derivatives, can enhance catalyst stability and reduce the decomposition of the sensitive epoxide product.[1][2][3]
-
Enzymatic Catalysts: Certain enzymes, such as toluene 2-monooxygenase and cytochrome P450, have demonstrated the ability to oxidize TCE to its epoxide.[4][5] These biocatalysts can offer high selectivity under mild reaction conditions.
-
Polyoxometalates (POMs): POMs are a class of metal-oxygen clusters that can act as robust and efficient catalysts for epoxidation reactions with hydrogen peroxide as a green oxidant.[6][7][8] While specific data for TCE is limited, their performance with other challenging olefins suggests potential.
Q2: What are the main challenges in the epoxidation of trichloroethylene?
A2: The primary challenges in TCE epoxidation are:
-
Low Reactivity of the Substrate: The electron-withdrawing chlorine atoms deactivate the double bond, making it less susceptible to electrophilic attack by the oxidizing agent.
-
Instability of the Product: Trichloroethylene oxide is highly unstable, particularly in aqueous or acidic conditions, and can readily decompose into various byproducts such as carbon monoxide, formic acid, glyoxylic acid, and dichloroacetic acid.[9][10]
-
Catalyst Deactivation: The catalyst can be deactivated by several mechanisms, including poisoning by chloride ions, fouling by polymeric byproducts, or structural changes in the catalyst itself.[1]
-
Side Reactions: Besides epoxide decomposition, other side reactions can occur, leading to a complex product mixture and low selectivity.
Q3: How can I improve the stability of the trichloroethylene oxide product?
A3: To minimize the decomposition of the highly reactive trichloroethylene oxide, consider the following:
-
Use of Lewis Base Additives with MTO: In MTO-catalyzed systems, additives like 3-cyanopyridine or 3-methylpyrazole can buffer the reaction medium, reducing the acidity that promotes epoxide ring-opening.[1][3]
-
Anhydrous Conditions: Whenever possible, conduct the reaction under anhydrous conditions to prevent hydrolysis of the epoxide.
-
Control of Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of epoxide decomposition.
-
Immediate Product Isolation: If feasible, isolate the trichloroethylene oxide from the reaction mixture as soon as it is formed.
Q4: Are there any known byproducts of TCE epoxidation that I should be aware of?
A4: Yes, the decomposition of trichloroethylene oxide in aqueous media can lead to the formation of several byproducts, including:
Troubleshooting Guides
Problem 1: Low or No Conversion of Trichloroethylene
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been properly activated and stored according to the supplier's instructions. For MTO, ensure it has not been exposed to excessive moisture, which can lead to deactivation. |
| Insufficient Oxidant | Verify the concentration and activity of your hydrogen peroxide solution. Use a fresh batch if necessary. |
| Inappropriate Reaction Temperature | While lower temperatures can protect the product, they may also lead to very slow reaction rates. A careful optimization of the reaction temperature is necessary. |
| Poor Catalyst-Substrate Interaction | Ensure adequate mixing to facilitate contact between the catalyst, TCE, and the oxidant, especially in heterogeneous systems. |
Problem 2: High Conversion but Low Selectivity to the Epoxide
| Possible Cause | Troubleshooting Step |
| Decomposition of Trichloroethylene Oxide | The primary cause of low selectivity is often the instability of the product. Implement strategies to improve epoxide stability as outlined in FAQ Q3 . |
| Acidic Reaction Conditions | If using an MTO/H₂O₂ system, the presence of acidic byproducts can catalyze epoxide decomposition. The addition of a pyridine-based co-catalyst can help to mitigate this.[1] |
| Presence of Water | Water can lead to the hydrolysis of the epoxide. Use anhydrous solvents and ensure all reagents are dry. |
| Over-oxidation | In some cases, the epoxide can be further oxidized. Reducing the reaction time or the amount of oxidant may help. |
Problem 3: Rapid Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Poisoning by Chloride | The reaction can generate chloride ions that may poison the catalyst. While difficult to avoid, catalyst regeneration may be possible. |
| Fouling by Polymerization | Side reactions can lead to the formation of polymeric materials that coat the catalyst surface. Washing the catalyst with an appropriate solvent may help. |
| Structural Degradation of the Catalyst | For MTO, deactivation can occur through the formation of an inactive rhenium-methylidyne species.[1] In such cases, the catalyst may not be easily regenerable. |
| Oxidative Degradation of Ligands | In systems with co-catalysts or ligands, these may be susceptible to oxidation. Using a slight excess of the ligand might be beneficial. |
Quantitative Data on Catalyst Performance
While specific quantitative data for the epoxidation of trichloroethylene is scarce in the literature, the following table provides representative data for the MTO-catalyzed epoxidation of other challenging olefins, which can serve as a benchmark for optimizing TCE epoxidation.
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| MTO / H₂O₂ / Pyridine | Cyclooctene | >99 | >99 | >99 | General performance for unactivated olefins |
| MTO / H₂O₂ / 3-Methylpyrazole | 1-Octene | >99 | >99 | >99 | [3] |
| Polyoxometalate / H₂O₂ | Cyclohexene | 95 | >99 | >94 | [11] |
| Toluene 2-monooxygenase | Trichloroethylene | - | - | - | Qualitative observation of epoxidation |
Experimental Protocols
The following are generalized experimental protocols based on common practices for the epoxidation of electron-deficient olefins. Note: These are starting points and require optimization for trichloroethylene.
Protocol 1: MTO-Catalyzed Epoxidation of Trichloroethylene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve trichloroethylene (1.0 mmol) and 3-methylpyrazole (0.1 mmol, 10 mol%) in a suitable solvent such as dichloromethane (5 mL).
-
Catalyst Addition: Add methyltrioxorhenium (MTO) (0.01 mmol, 1 mol%) to the solution and stir until it dissolves.
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 mmol) dropwise over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Enzymatic Epoxidation of Trichloroethylene (Conceptual)
-
Enzyme Preparation: Prepare a solution of purified toluene 2-monooxygenase in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Mixture: In a reaction vessel, combine the enzyme solution, a source of reducing equivalents (e.g., NADH), and trichloroethylene (added as a solution in a water-miscible solvent like DMSO to avoid phase separation).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Reaction Monitoring: Monitor the formation of trichloroethylene oxide and its degradation products over time using GC-MS or HPLC.
-
Product Extraction: Extract the products from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products to determine conversion and product distribution.
Visualizations
Logical Workflow for Troubleshooting Low Epoxide Yield
Caption: Troubleshooting workflow for low trichloroethylene epoxide yield.
Proposed Catalytic Cycle for MTO-Catalyzed Epoxidation
Caption: Simplified catalytic cycle for MTO-catalyzed epoxidation.
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for epoxidation catalysts.
References
- 1. Activation of Methyltrioxorhenium for Olefin Metathesis by a Frustrated Lewis Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction of trichloroethylene and trichloroethylene oxide with cytochrome P450 enzymes: inactivation and sites of modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrachloroethylene oxide: hydrolytic products and reactions with phosphate and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted Trichloroepoxyethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for quenching unreacted trichloroepoxyethane in a reaction mixture. Due to the reactive and potentially hazardous nature of this halogenated epoxide, proper quenching is critical for reaction work-up, safety, and product purity. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on the chemistry of analogous compounds like epichlorohydrin.
Troubleshooting Guide
Unreacted this compound can lead to side reactions during work-up and purification, and poses a safety risk. The following guide addresses common issues encountered during the quenching process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Quenching | - Insufficient amount of quenching agent.- Low reaction temperature.- Short reaction time.- Poor mixing. | - Increase the molar excess of the quenching agent (start with 1.5-2 equivalents and increase if necessary).- If the reaction is not highly exothermic, consider gentle warming to increase the rate.[1][2]- Extend the reaction time and monitor completion by TLC or GC-MS.- Ensure vigorous stirring to overcome phase separation, especially with aqueous quenching agents. |
| Exothermic Reaction (Runaway) | - Quenching agent added too quickly.- High concentration of unreacted epoxide.- Inadequate cooling. | - Add the quenching agent dropwise or in small portions.[3]- Dilute the reaction mixture with an inert solvent before quenching.- Perform the quench in an ice bath to dissipate heat effectively. |
| Formation of Side Products | - Reaction with solvent or other components in the mixture.- Quenching agent reacting with the desired product.- Inappropriate pH conditions. | - Choose a quenching agent that is selective for the epoxide over other functional groups in your product.- Buffer the reaction mixture if the desired product is sensitive to pH changes.- Consider quenching at a lower temperature to minimize side reactions. |
| Difficulty in Separating Quenched Product | - Emulsion formation during aqueous work-up.- High water solubility of the quenched product. | - Add brine (saturated NaCl solution) to break up emulsions and reduce the solubility of organic products in the aqueous layer.- Extract with a more polar organic solvent.- Consider using a non-aqueous quenching protocol if possible. |
| Precipitation of Salts | - Formation of insoluble salts from the quenching agent and reaction byproducts. | - Add a co-solvent to increase the solubility of the salts.- Filter the reaction mixture before proceeding with the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is a highly reactive, three-membered cyclic ether (epoxide) substituted with three chlorine atoms. Its reactivity stems from significant ring strain and the electrophilic nature of the carbon atoms in the epoxide ring, which are susceptible to nucleophilic attack.[4] The electron-withdrawing effect of the chlorine atoms further enhances the electrophilicity of the epoxide carbons.
Q2: What are the most common quenching agents for halogenated epoxides like this compound?
Common quenching agents are nucleophiles that can open the epoxide ring. These include:
-
Amines (e.g., primary and secondary amines): React readily with epoxides to form amino alcohols.[1][3][5][6]
-
Thiols: Are effective nucleophiles for epoxide ring-opening.
-
Sodium Thiosulfate: A mild reducing agent and nucleophile that can be used to quench epoxides.
-
Water (Hydrolysis): Can be used, often under acidic or basic catalysis, to hydrolyze the epoxide to a diol.[4]
Q3: How do I choose the right quenching agent?
The choice of quenching agent depends on several factors:
-
Compatibility with your desired product: The quenching agent should not react with or degrade your product.
-
Reaction conditions: Consider the temperature, solvent, and pH of your reaction.
-
Work-up procedure: Some quenching agents may simplify or complicate the purification process. For example, using a volatile amine might be advantageous as it can be easily removed under vacuum.
-
Safety: Choose a quenching agent that is safe to handle and for which you have the appropriate personal protective equipment (PPE).
Q4: What are the general mechanisms for quenching epoxides?
Epoxide quenching typically proceeds via two main pathways, both involving nucleophilic attack on one of the epoxide carbons:
-
Base-Catalyzed/Nucleophilic Ring Opening: A strong nucleophile directly attacks one of the epoxide carbons in an SN2-like fashion. This is generally the preferred method for quenching as it can be done under milder conditions. The attack usually occurs at the less sterically hindered carbon.[4]
-
Acid-Catalyzed Ring Opening: The epoxide oxygen is first protonated by an acid, making it a better leaving group. A weak nucleophile then attacks one of the epoxide carbons. In this case, the nucleophile preferentially attacks the more substituted carbon due to the partial positive charge stabilization.[4][7]
Q5: What safety precautions should I take when working with this compound?
While specific data for this compound is limited, it should be handled as a highly reactive and potentially toxic substance, similar to its precursor trichloroethylene and its analog epichlorohydrin.
-
Engineering Controls: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene).
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep containers tightly closed and store in a cool, dry, and well-ventilated area, isolated from heat sources.
-
Disposal: Dispose of waste containing this compound and its derivatives as hazardous chemical waste according to your institution's guidelines.
Quantitative Data Summary
The following table summarizes typical reaction conditions for quenching epichlorohydrin, a structural analog of this compound. These conditions can serve as a starting point for developing a quenching protocol for this compound.
| Quenching Agent | Molar Ratio (Agent:Epoxide) | Temperature (°C) | Reaction Time | Notes |
| Primary Alkyl Amine | 1.25 - 2 : 1 | 27 - 93 | 0.5 - 10 hours | The reaction is exothermic and may require cooling.[1] |
| Trialkylamine (in Methanol) | Stoichiometric (1:1) | 0 - 60 | < 2 hours | The reaction is fairly rapid, especially between 0-40°C.[3] |
| Water (Hydrolysis) | N/A (as solvent or co-solvent) | Ambient to elevated | Varies (can be slow) | Often requires acid or base catalysis to proceed at a reasonable rate.[4] |
| Sodium Thiosulfate | Excess | Ambient | Varies | Can be used to quench residual oxidants as well. |
Experimental Protocols
The following are detailed methodologies for quenching reactions, adapted from procedures for epichlorohydrin. Note: These are general guidelines and may need to be optimized for your specific reaction conditions. Always perform a small-scale trial first.
Protocol 1: Quenching with a Primary Amine
-
Preparation: Cool the reaction mixture containing unreacted this compound to 0-5°C in an ice bath.
-
Addition of Quenching Agent: Slowly add 1.5 molar equivalents of the primary amine (e.g., butylamine) dropwise to the stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the starting epoxide is no longer detected by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the excess amine and the amino alcohol product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Aqueous Sodium Thiosulfate
-
Preparation: Cool the reaction mixture to 0-5°C in an ice bath.
-
Addition of Quenching Agent: Prepare a saturated aqueous solution of sodium thiosulfate. Add the solution dropwise to the vigorously stirred reaction mixture.
-
Reaction: Stir the biphasic mixture at room temperature for 1-3 hours, or until complete consumption of the epoxide is confirmed.
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Visualizations
Logical Workflow for Selecting a Quenching Protocol
Caption: Decision tree for selecting a suitable quenching protocol.
Signaling Pathway for Base-Catalyzed Epoxide Quenching
Caption: Reaction pathway for base-catalyzed quenching of an epoxide.
References
- 1. US3497556A - Reaction products of primary alkyl amines and epichlorohydrin - Google Patents [patents.google.com]
- 2. Epoxy - Wikipedia [en.wikipedia.org]
- 3. US4066673A - Process for making quaternary amines of epichlorohydrin - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Some Reactions of Epichlorohydrin with Amines | CoLab [colab.ws]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Instability of Chlorinated Epoxides
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers, scientists, and drug development professionals working with chlorinated epoxides, focusing on their inherent instability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What fundamentally causes the instability of chlorinated epoxides in acidic media?
Chlorinated epoxides, like other epoxides, are susceptible to degradation in acidic conditions due to a process called acid-catalyzed ring-opening. The high reactivity is a result of two main factors:
-
Ring Strain: The three-membered ether ring (oxirane) is highly strained (approx. 13 kcal/mol) and eager to open to relieve this strain.
-
Protonation: In the presence of an acid, the epoxide's oxygen atom acts as a Lewis base and gets protonated. This protonation converts the neutral oxygen into a much better leaving group, significantly weakening the carbon-oxygen bonds and making the epoxide much more susceptible to nucleophilic attack.
Q2: What are the typical degradation products when a chlorinated epoxide reacts under acidic conditions?
The primary products depend on the nucleophile present in the solution.
-
If the reaction is with a hydrohalic acid (like HCl), the product is a halohydrin (a molecule with a halogen and a hydroxyl group on adjacent carbons).
-
In aqueous acidic solutions without other strong nucleophiles, the epoxide will undergo hydrolysis to form a 1,2-diol (also known as a vicinal glycol).
Q3: How does the structure of the chlorinated epoxide influence the outcome of the ring-opening reaction?
The reaction's regioselectivity (i.e., which carbon the nucleophile attacks) is highly dependent on the substitution pattern of the epoxide. Under acidic conditions, the reaction exhibits characteristics of both SN1 and SN2 mechanisms. Positive charge in the protonated epoxide is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon atom . This is because the transition state has significant carbocation-like character at this position.
Q4: What is the stereochemical outcome of the acid-catalyzed ring-opening?
The acid-catalyzed ring-opening of epoxides typically proceeds with inversion of configuration at the carbon atom that is attacked. The reaction follows an SN2-like backside attack by the nucleophile on the protonated epoxide.
Troubleshooting Guide
Q5: I'm observing rapid degradation of my chlorinated epoxide even in what I thought were mild conditions. What could be the cause?
-
Check the pH: Even mildly acidic conditions (pH < 7) can catalyze the ring-opening reaction, especially with elevated temperatures or prolonged exposure. Ensure all your solvents and reagents are neutral or basic if you wish to avoid degradation.
-
Trace Acid Contaminants: Reagents or solvents may contain trace acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Consider using freshly purified or stabilized solvents.
-
Temperature: The rate of hydrolysis and other ring-opening reactions increases with temperature. If possible, conduct your experiments at lower temperatures.
Q6: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
While acid-catalyzed opening favors attack at the more substituted carbon, the selectivity is not always absolute.
-
Steric Hindrance: If the more substituted carbon is extremely sterically hindered, the nucleophile may attack the less substituted carbon.
-
Solvent Effects: The solvent can influence the stability of the carbocation-like transition state. More polar, protic solvents may favor the SN1-like pathway, leading to attack at the more substituted position.
-
Basal Hydrolysis: Remember that under neutral or basic conditions, the mechanism shifts to a pure SN2 pathway, and the nucleophile will attack the less sterically hindered carbon. If your conditions are not sufficiently acidic, you may be seeing a mixture of products from competing pathways.
Q7: What analytical techniques are suitable for monitoring the stability of my chlorinated epoxide over time?
Several techniques can be used to quantify the epoxide and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is one of the most common methods. A well-developed "stability-indicating" HPLC method can separate the parent epoxide from all potential degradation products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is effective for volatile chlorinated epoxides and their degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of epoxide signals and the appearance of signals corresponding to the diol or halohydrin products.
Quantitative Stability Data
| Factor | Effect on Stability | Rationale |
| pH | Stability decreases significantly as pH drops below 7. | The concentration of H⁺ ions available to catalyze the ring-opening increases. The hydrolysis rate can increase exponentially with decreasing pH.[2][3] |
| Temperature | Stability decreases as temperature increases. | The rate of chemical reactions, including epoxide hydrolysis, generally increases with temperature according to the Arrhenius equation.[4] |
| Nucleophile Presence | Stability decreases in the presence of strong nucleophiles (e.g., Cl⁻, Br⁻, H₂O). | Acid catalysis makes the epoxide highly electrophilic and ready to react with any available nucleophile. |
| Steric Hindrance | Increased substitution around the epoxide ring can influence reaction rates. | While electronic effects favor attack at the more substituted carbon, extreme steric bulk can slow the reaction rate. |
Example Data Point: The stability of some epoxides can be low even at room temperature. For instance, the epoxide content in an aqueous solution of Quab 151 (a specific chlorinated epoxide) decreases by approximately 3.5% per month at 20°C due to hydrolysis.
Experimental Protocols
Protocol: Assessing Chlorinated Epoxide Stability in Acidic Media using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to determine the kinetic stability of a chlorinated epoxide at a specific pH and temperature.
1. Objective: To quantify the rate of degradation of a chlorinated epoxide in an acidic buffer at a constant temperature by monitoring its concentration over time using a stability-indicating HPLC method.
2. Materials & Instrumentation:
-
Chlorinated epoxide of interest
-
HPLC-grade acetonitrile and water
-
Acidic buffer (e.g., 0.1 M potassium phosphate or citrate buffer, adjusted to the desired pH)
-
Quenching solution (e.g., 0.1 M sodium bicarbonate or a suitable basic buffer)
-
Class A volumetric flasks and pipettes
-
Incubator or water bath with precise temperature control
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
3. Procedure:
-
Method Development: If not already available, develop a stability-indicating HPLC method capable of resolving the chlorinated epoxide from its potential degradation products (e.g., the corresponding diol).
-
Solution Preparation:
-
Prepare a stock solution of the chlorinated epoxide in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare the acidic buffer and adjust it to the target pH (e.g., pH 4.0).
-
Prepare the quenching solution.
-
-
Stability Study Initiation:
-
Pre-heat the acidic buffer to the desired study temperature (e.g., 40°C) in the incubator.
-
To initiate the reaction, add a small, known volume of the epoxide stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 100 µg/mL). Mix thoroughly. This is your t=0 sample point.
-
-
Time-Point Sampling:
-
Immediately after mixing (t=0), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Immediately transfer this aliquot into a vial containing a known volume of the cold quenching solution (e.g., 1 mL). The quench step rapidly neutralizes the acid, stopping the degradation.
-
Repeat this sampling and quenching process at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours). Store quenched samples at a low temperature (e.g., 4°C) until analysis.
-
-
HPLC Analysis:
-
Analyze all quenched samples, along with a standard of the pure epoxide, using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the concentration of the chlorinated epoxide remaining at each time point.
-
Plot the natural logarithm of the concentration (ln[Epoxide]) versus time. If the reaction is first-order, the plot should be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
Mechanisms and Workflows
// Logical Flow Epoxide -> ProtonatedEpoxide [label=" Protonation", arrowhead=vee]; Acid -> ProtonatedEpoxide; Nucleophile -> Product [label=" Backside Attack on\n More Substituted Carbon", arrowhead=vee]; ProtonatedEpoxide -> Product;
// Style Edges edge[style=dashed]; ProtonatedEpoxide -> Product; } DOT script for the acid-catalyzed ring-opening mechanism.
// Nodes Start [label="Unexpected Degradation\nObserved?", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckpH [label="Is pH of solution\nacidic (pH < 7)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckTemp [label="Is reaction/storage\ntemperature elevated?", shape=diamond, style=filled, fillcolor="#FBBC05"]; CheckReagents [label="Are solvents/reagents\npotentially acidic?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Sol_Acidic [label="Root Cause:\nAcid-Catalyzed Hydrolysis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Temp [label="Root Cause:\nThermally Accelerated\nDegradation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Reagents [label="Root Cause:\nTrace Acid Contamination", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoObviousCause [label="Consider other factors:\n- Light exposure\n- Oxidizing agents", shape=box, style="rounded,filled", fillcolor="#F1F3F4"];
Fix_pH [label="Action:\nBuffer solution to pH > 7\nor use non-aqueous solvent.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Temp [label="Action:\nLower temperature of\nreaction/storage.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Reagents [label="Action:\nUse fresh, purified, or\nstabilized reagents.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckpH [label=" Yes"]; CheckpH -> Sol_Acidic [label=" Yes"]; Sol_Acidic -> Fix_pH; CheckpH -> CheckTemp [label=" No"]; CheckTemp -> Sol_Temp [label=" Yes"]; Sol_Temp -> Fix_Temp; CheckTemp -> CheckReagents [label=" No"]; CheckReagents -> Sol_Reagents [label=" Yes"]; Sol_Reagents -> Fix_Reagents; CheckReagents -> NoObviousCause [label=" No"]; } A decision tree for troubleshooting unexpected degradation.
Safe Handling and Storage
Working with chlorinated epoxides requires adherence to strict safety protocols due to their potential reactivity and health hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle chlorinated epoxides in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of potentially harmful vapors.
-
Storage:
-
Store in a cool, dry, and dark place away from heat and direct sunlight.
-
Ensure containers are tightly sealed to prevent moisture entry.
-
Store separately from acids, bases, and oxidizing agents to prevent accidental contact and reaction.
-
Use containers made of appropriate materials, such as stainless steel or glass. Carbon steel may be suitable for dry, stabilized products, but stainless steel is preferred to avoid rust contamination.
-
-
Spill & Emergency Procedures:
-
Have an appropriate spill kit ready.
-
Ensure safety showers and eyewash stations are easily accessible.
-
In case of skin contact, wash the affected area immediately and thoroughly with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Trichloroepoxyethane
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Trichloroepoxyethane, a halogenated epoxide of interest in various chemical syntheses. We will delve into the experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate method for your laboratory's needs.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the required sensitivity, specificity, cost, and the available instrumentation. Here, we compare four common techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Titrimony.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Titrimetry |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. | Chemical reaction with a reagent to determine the amount of substance. |
| Primary Use | Separation and quantification of volatile and semi-volatile compounds. | Structural elucidation and quantification of compounds in solution. | Identification of functional groups. | Quantification of a specific reactive group. |
| Sample Type | Volatile liquids or solutions. | Soluble compounds. | Solids, liquids, or gases. | Liquids or solutions. |
| Sensitivity | High (ppb to ppm range). | Moderate to high (µg to mg range). | Low to moderate. | Moderate. |
| Specificity | High (mass spectral data provides structural information). | High (unique spectral fingerprint for each compound). | Moderate (identifies functional groups, not necessarily the entire structure). | Moderate (specific to the reactive group being titrated). |
| Limit of Detection (LOD) | ~0.1-1 ng/mL[1] | ~1-5 µg/mL | Not typically used for trace analysis. | Dependent on titrant concentration and endpoint detection. |
| Limit of Quantification (LOQ) | ~0.5-5 ng/mL[1] | ~5-20 µg/mL | Not typically used for trace analysis. | Dependent on titrant concentration and endpoint detection. |
| Precision (RSD) | < 5% | < 2% | > 5% | < 2% |
| Accuracy | High | High | Moderate | High |
| Cost | High (instrumentation and maintenance). | Very High (instrumentation and cryogens). | Low to Moderate. | Low. |
| Throughput | High (with autosampler). | Moderate. | High. | Low to Moderate. |
| Expertise Required | High. | High. | Moderate. | Moderate. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents:
-
High-purity helium (carrier gas).
-
This compound standard of known purity.
-
Suitable solvent (e.g., dichloromethane, hexane).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane) in a volumetric flask.
-
Prepare a series of calibration standards of known concentrations.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 40-200
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene).[2][3][4]
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Pulse Width: 90°
-
Acquisition Time: 4 s
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard. The protons on the epoxide ring of this compound are expected to appear in the 2.5-3.5 ppm region.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, qualitative technique that can be used to confirm the presence of the epoxy functional group and to identify potential impurities with characteristic infrared absorptions. While less precise for quantification compared to other methods, it can be used for semi-quantitative analysis by creating a calibration curve.
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.
-
-
FTIR Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the epoxide ring. Key peaks are expected around 1250 cm⁻¹ (C-O-C asymmetric stretch), 950-810 cm⁻¹ (C-O-C symmetric stretch), and 840-750 cm⁻¹ (epoxy ring breathing).[5][6] The C-Cl stretching bands will appear in the 800-600 cm⁻¹ region.
-
Compare the obtained spectrum with a reference spectrum of pure this compound to identify any impurity peaks.
-
Titrimetry (Epoxy Equivalent Weight Determination)
This classical chemical method determines the amount of epoxy groups in a sample by reacting them with a hydrogen halide and then titrating the excess reagent.
Reagents:
-
0.1 M Hydrobromic acid (HBr) in glacial acetic acid.
-
Crystal violet indicator solution.
-
Standardized 0.1 M sodium acetate in glacial acetic acid.
-
Chloroform or dichloromethane.
Procedure:
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the this compound sample (to consume 30-70% of the HBr solution) into a flask.
-
Dissolve the sample in 10 mL of chloroform.
-
-
Titration:
-
Add 10 mL of the 0.1 M HBr in glacial acetic acid solution.
-
Add a few drops of crystal violet indicator. The solution will turn greenish-yellow.
-
Titrate with standardized 0.1 M sodium acetate in glacial acetic acid until the color changes to blue-green.
-
Perform a blank titration without the sample.
-
-
Calculation:
-
Calculate the Epoxy Equivalent Weight (EEW) using the following formula:
Where:
-
W = Weight of the sample in grams
-
B = Volume of titrant for the blank in mL
-
S = Volume of titrant for the sample in mL
-
N = Normality of the sodium acetate titrant
The purity can then be calculated by comparing the experimental EEW to the theoretical EEW of this compound.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for validating the purity of synthesized this compound using the described analytical techniques.
Caption: Workflow for this compound Purity Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. article.sapub.org [article.sapub.org]
- 6. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Identification of Trichloroepoxyethane: GC-MS Fragmentation and Alternative Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and characterization of trichloroepoxyethane (2,2,3-trichlorooxirane). While Gas Chromatography-Mass Spectrometry (GC-MS) remains a principal technique for the analysis of volatile chlorinated compounds, obtaining a publicly available, detailed mass spectrum of this compound proves challenging. This document, therefore, presents a predicted fragmentation pattern for this compound based on established principles of mass spectrometry for chlorinated and epoxide-containing molecules. Furthermore, it explores alternative analytical strategies, offering a comprehensive resource for researchers selecting the most appropriate method for their specific application.
Predicted GC-MS Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound is anticipated to be characterized by isotopic patterns arising from the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) and fragmentation pathways typical for epoxides and chlorinated alkanes. The molecular ion peak ([M]⁺) is expected at m/z 146, with accompanying isotopic peaks at m/z 148, 150, and 152, reflecting the statistical distribution of chlorine isotopes.
Key predicted fragmentation pathways include:
-
Loss of a chlorine atom (-Cl): This is a common fragmentation for chlorinated compounds, leading to a prominent ion cluster around m/z 111.
-
Ring opening and cleavage: The strained epoxide ring is susceptible to opening upon ionization, followed by cleavage of C-C or C-O bonds. This can lead to the formation of ions such as [C₂HCl₂O]⁺ (m/z 112) or [CHOCl]⁺ (m/z 64).
-
Loss of CO: Following ring opening, the loss of a neutral carbon monoxide molecule could result in a [C₂HCl₃]⁺ fragment at m/z 113.
-
Formation of smaller chlorinated fragments: Further fragmentation can lead to smaller ions such as [CCl₂]⁺ (m/z 82) and [CHCl]⁺ (m/z 48).
A summary of the predicted major fragments and their isotopic patterns is presented in Table 1.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment Ion | m/z (for ³⁵Cl isotopes) | Predicted Isotopic Pattern (Relative Intensity) |
| [C₂HCl₃O]⁺ (Molecular Ion) | 146 | M:M+2:M+4:M+6 ≈ 100:98:32:3 |
| [C₂HCl₂O]⁺ | 111 | M:M+2:M+4 ≈ 100:65:11 |
| [C₂Cl₃]⁺ | 117 | M:M+2:M+4:M+6 ≈ 100:98:32:3 |
| [CCl₂]⁺ | 82 | M:M+2:M+4 ≈ 100:65:11 |
| [CHOCl]⁺ | 64 | M:M+2 ≈ 100:33 |
| [CHCl]⁺ | 48 | M:M+2 ≈ 100:33 |
Comparison of Analytical Methods
While GC-MS is a powerful tool, alternative and complementary techniques can be employed for the analysis of this compound, particularly in complex matrices or when derivatization is desirable for enhanced detection.
Table 2: Comparison of Analytical Methods for this compound Identification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV/Vis or fluorescence after reaction. |
| Sample Volatility | Required | Not required |
| Derivatization | Not typically required | Required for UV/Vis or fluorescence detection |
| Sensitivity | High (ng to pg range) | Moderate to High (µg to ng range) |
| Selectivity | High (based on fragmentation pattern) | Moderate (based on retention time and detector response) |
| Instrumentation Cost | High | Moderate |
| Throughput | High | Moderate |
Experimental Protocols
Predicted GC-MS Analysis Protocol
A standard protocol for the analysis of volatile chlorinated compounds by GC-MS would be applicable.
-
Sample Preparation: For liquid samples, a direct injection or headspace analysis can be performed. For solid matrices, solvent extraction followed by concentration may be necessary.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Alternative Method: HPLC with Derivatization Protocol
This method involves converting the non-chromophoric this compound into a derivative that can be detected by UV/Vis or fluorescence detectors.
-
Derivatization: React the sample containing this compound with a suitable derivatizing agent that targets the epoxide ring, such as a thiol-containing compound in the presence of a catalyst.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1 mL/min.
-
Detection: UV/Vis detector set at the maximum absorbance wavelength of the derivative or a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification: Generate a calibration curve using standards of the derivatized this compound.
Visualizing the Processes
To further clarify the analytical approaches, the following diagrams illustrate the predicted GC-MS fragmentation pathway and a general experimental workflow for compound identification.
Caption: Predicted GC-MS fragmentation of this compound.
Caption: General workflow for compound identification.
Unveiling the Reactivity of Trichloroepoxyethane and Epichlorohydrin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of epoxide-containing compounds is paramount for synthetic strategy and toxicological assessment. This guide provides a comprehensive comparison of the reactivity of two halogenated epoxides: trichloroepoxyethane and epichlorohydrin. By examining their chemical properties, reaction kinetics, and metabolic pathways, this document aims to equip researchers with the knowledge to make informed decisions in their work.
Executive Summary
Epichlorohydrin, a well-established industrial chemical, and this compound, a metabolite of the common solvent trichloroethylene, both feature a reactive epoxide ring. Their halogen substituents, however, impart distinct electronic properties that influence their susceptibility to nucleophilic attack. This guide delves into a comparative analysis of their reactivity, supported by available data and theoretical considerations. While direct comparative kinetic data is limited, a qualitative and semi-quantitative assessment can be made based on the electronic effects of their respective substituents.
Comparative Analysis of Chemical Properties and Reactivity
The reactivity of epoxides is primarily driven by the relief of ring strain upon nucleophilic attack. However, the electrophilicity of the carbon atoms in the epoxide ring is significantly influenced by the electronic nature of the substituents.
This compound possesses three electron-withdrawing chlorine atoms. These substituents are expected to exert a strong inductive effect (-I), withdrawing electron density from the epoxide ring and increasing the partial positive charge on the carbon atoms. This heightened electrophilicity should, in principle, make this compound more reactive towards nucleophiles. Studies on acceptor-substituted epoxides have shown that electron-withdrawing groups can lead to an elongation of the C-C bond within the epoxide ring, suggesting a higher propensity for ring-opening reactions[1][2].
Epichlorohydrin , on the other hand, has a single chloromethyl group. While the chlorine atom is electron-withdrawing, its effect is transmitted through a methylene spacer, diminishing its inductive influence on the epoxide ring compared to the direct substitution in this compound. Synthetic applications demonstrate that nucleophilic attack on epichlorohydrin preferentially occurs at the less substituted, terminal carbon of the epoxide ring, a reaction driven by both steric and electronic factors[3].
Table 1: Comparison of Properties
| Property | This compound | Epichlorohydrin |
| IUPAC Name | 2,2,3-trichlorooxirane | 2-(chloromethyl)oxirane |
| Molecular Formula | C₂HCl₃O | C₃H₅ClO |
| Molecular Weight | 147.38 g/mol | 92.52 g/mol |
| Key Substituent | Trichloromethyl group | Chloromethyl group |
| Expected Reactivity | Higher electrophilicity due to strong inductive effect of three chlorine atoms. | Moderate electrophilicity with the inductive effect of one chlorine atom attenuated by a methylene group. |
Experimental Protocols for Reactivity Assessment
To quantitatively compare the reactivity of this compound and epichlorohydrin, a kinetic study of their reaction with a model nucleophile can be performed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and epichlorohydrin with a nucleophile (e.g., sodium thiophenoxide) at a constant temperature.
Materials:
-
This compound
-
Epichlorohydrin
-
Thiophenol
-
Sodium methoxide
-
Methanol (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Thermostatted reaction vessel
-
Syringes and standard laboratory glassware
Procedure:
-
Preparation of Nucleophile Solution: A standardized solution of sodium thiophenoxide in anhydrous methanol is prepared by reacting a known amount of thiophenol with an equimolar amount of sodium methoxide.
-
Reaction Setup: A known concentration of the epoxide (this compound or epichlorohydrin) is dissolved in anhydrous methanol in a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C).
-
Initiation of Reaction: An equimolar amount of the sodium thiophenoxide solution is rapidly added to the epoxide solution with vigorous stirring to initiate the reaction.
-
Monitoring the Reaction: At specific time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding a dilute acid).
-
Analysis: The concentration of the remaining epoxide and/or the formed product in the quenched aliquots is determined using a suitable analytical technique such as GC-MS or HPLC. A calibration curve for the epoxide and the expected product should be established beforehand.
-
Data Analysis: The data is used to plot the concentration of the epoxide versus time. The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]0 = kt, where [A]0 is the initial concentration of the epoxide and [A]t is the concentration at time t.
Safety Precautions: Both this compound and epichlorohydrin are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Metabolic and Toxicological Pathways
The reactivity of these epoxides is also a key determinant of their biological activity and toxicity. Both compounds are known to be reactive towards biological nucleophiles such as DNA and proteins.
Epichlorohydrin: The metabolism of epichlorohydrin proceeds through two main pathways:
-
Glutathione Conjugation: Epichlorohydrin is a substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This is a major detoxification pathway.
-
Epoxide Hydrolase: Epichlorohydrin can be hydrolyzed by epoxide hydrolase to form 3-chloro-1,2-propanediol (3-MCPD), which is less acutely toxic but is a known rodent carcinogen[4][5].
The genotoxicity of epichlorohydrin is attributed to its ability to alkylate DNA.
This compound: As a metabolite of trichloroethylene, the metabolic fate of this compound is of significant toxicological interest. While specific pathways for this compound are not as well-documented as for epichlorohydrin, it is expected to undergo similar metabolic transformations.
-
Glutathione Conjugation: Similar to epichlorohydrin, conjugation with glutathione is a likely detoxification pathway.
-
Rearrangement and Further Metabolism: Due to the presence of three chlorine atoms, this compound may also be prone to rearrangement to form chloral, which is then further metabolized.
The high reactivity of this compound suggests a high potential for covalent binding to cellular macromolecules, contributing to the known carcinogenicity of its parent compound, trichloroethylene.
Conclusion
References
- 1. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Attack of ethoxide on epichlorohydrin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Epichlorohydrin (EHC 33, 1984) [inchem.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1H NMR Chemical Shifts of Substituted Oxiranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H NMR chemical shifts for a variety of substituted oxiranes. Understanding these chemical shifts is crucial for the structural elucidation and characterization of epoxide-containing molecules, which are pivotal intermediates in organic synthesis and common structural motifs in pharmaceuticals. This document presents quantitative data in a clear, tabular format, details experimental protocols, and utilizes visualizations to illustrate key concepts.
Factors Influencing ¹H NMR Chemical Shifts in Oxiranes
The chemical shifts of protons on an oxirane ring are primarily influenced by the electronic and steric effects of the substituents attached to the ring. Key factors include:
-
Electronegativity: Electron-withdrawing groups attached to the oxirane ring cause a downfield shift (higher ppm values) of the ring protons. This is due to the deshielding effect, where the electron density around the protons is reduced, making them more susceptible to the external magnetic field. Conversely, electron-donating groups lead to an upfield shift (lower ppm values) due to increased shielding.
-
Anisotropy: The three-membered ring of the oxirane exhibits significant ring strain, which influences the magnetic environment of the protons. Additionally, nearby π-systems, such as phenyl groups, can induce magnetic anisotropy, leading to either shielding or deshielding of the oxirane protons depending on their spatial orientation relative to the π-system.
-
Steric Effects: The size and conformation of substituents can influence the local magnetic environment of the oxirane protons, leading to changes in their chemical shifts. Bulky substituents can cause conformational changes that alter the proximity of the protons to other functional groups.
Comparative ¹H NMR Chemical Shift Data
The following tables summarize the ¹H NMR chemical shifts for a range of substituted oxiranes. The data has been compiled from various peer-reviewed sources. Note that chemical shifts can be influenced by the solvent and the concentration of the sample.
Table 1: Monosubstituted Oxiranes
| Substituent (R) | Ha (ppm) | Hb (ppm) | Hc (ppm) | Solvent |
| -CH₃ (Propylene oxide) | 2.98 | 2.75 | 2.43 | CDCl₃ |
| -CH₂Cl (Epichlorohydrin) | 3.20 | 2.84 | 2.65 | CDCl₃ |
| -CH₂OH (Glycidol) | 3.17 | 2.82 | 2.62 | CDCl₃ |
| -Ph (Styrene oxide) | 3.85 | 3.15 | 2.78 | CDCl₃ |
| -CH₂OCH₃ (Methyl glycidyl ether) | 3.15 | 2.78 | 2.59 | CDCl₃ |
Table 2: Disubstituted Oxiranes
| Substituent (R¹, R²) | Ha (ppm) | Hb (ppm) | Solvent |
| R¹=CH₃, R²=H (cis-2,3-Epoxybutane) | 2.97 | 1.25 (CH₃) | CDCl₃ |
| R¹=H, R²=CH₃ (trans-2,3-Epoxybutane) | 2.69 | 1.29 (CH₃) | CDCl₃ |
| R¹=Ph, R²=H (cis-Stilbene oxide) | 3.87 | - | CDCl₃ |
| R¹=H, R²=Ph (trans-Stilbene oxide) | 3.63 | - | CDCl₃ |
| Fused Ring (Cyclohexene oxide) | 3.12 | 1.2-1.9 (ring CH₂) | CDCl₃ |
Experimental Protocol for ¹H NMR Spectroscopy of Oxiranes
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Sample Amount: Weigh approximately 5-10 mg of the purified oxirane sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many oxiranes.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.
2. NMR Spectrometer Setup:
-
Field Strength: Data is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Acquire an appropriate number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to ensure complete relaxation of the protons.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizing Substituent Effects
The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the ¹H NMR chemical shifts of the oxirane ring protons.
Caption: Influence of substituents on oxirane proton chemical shifts.
This guide serves as a valuable resource for the interpretation of ¹H NMR spectra of substituted oxiranes, aiding in the rapid and accurate identification of these important chemical entities. The provided data and protocols are intended to support research and development in synthetic chemistry and drug discovery.
Comparative Guide to Analytical Methods for Trichloroepoxyethane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of trichloroepoxyethane (also known as trichloroethylene oxide), a reactive metabolite of the industrial solvent trichloroethylene. Due to its high reactivity and volatility, the direct analysis of this compound presents significant challenges. This document outlines a validated indirect Gas Chromatography (GC) based method and a comparative High-Performance Liquid Chromatography (HPLC) method for general epoxide analysis, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable approach for their specific needs.
Method Comparison
The following table summarizes the key performance characteristics of two distinct analytical approaches for the quantification of epoxides. Method 1 details a GC-Electron Capture Detector (ECD) method specifically developed for a metabolite of a related chlorinated compound, which can be adapted for this compound. Method 2 describes a more general HPLC-Ultraviolet (UV) method for epoxide analysis following derivatization.
Table 1: Comparison of Analytical Method Performance
| Parameter | Method 1: GC-ECD (Adapted for this compound) | Method 2: HPLC-UV with Derivatization |
| Principle | Indirect measurement after derivatization to a stable product | Derivatization of the epoxide for UV detection |
| Instrumentation | Gas Chromatograph with Electron Capture Detector (GC-ECD) | High-Performance Liquid Chromatograph with UV Detector |
| Derivatization Reagent | Pyridine | N,N-diethyldithiocarbamate (DTC) |
| Limit of Detection (LOD) | Estimated in the low µg/L range | 5 pmol |
| Limit of Quantitation (LOQ) | Not explicitly stated, typically 3-5x LOD | Not explicitly stated, typically 3-5x LOD |
| Linearity Range | Not explicitly stated | 0.25 to 50 µM |
| Precision (RSD%) | Not explicitly stated | < 6% |
| Accuracy/Recovery (%) | Not explicitly stated | ≥ 94% |
| Sample Matrix | Biological samples (e.g., liver microsomes) | Physiological fluids (e.g., serum), cell cultures |
| Throughput | Moderate | Moderate to High |
| Specificity | High for halogenated compounds | Good, dependent on chromatography |
Experimental Protocols
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) - Adapted for this compound
This method is based on a validated procedure for a similar reactive metabolite and is adapted here for the analysis of this compound. The principle involves the derivatization of the reactive epoxide with pyridine to form a stable adduct that can be readily analyzed by GC-ECD.
1. Sample Preparation and Derivatization:
-
Homogenize biological samples (e.g., tissue, cell lysates) in a suitable buffer.
-
To 1 mL of the homogenate, add 100 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes to allow for the derivatization reaction to complete.
-
After incubation, cool the sample to room temperature.
2. Extraction:
-
Add 2 mL of n-hexane to the derivatized sample.
-
Vortex vigorously for 2 minutes to extract the pyridine adduct.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial for GC analysis.
3. GC-ECD Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Detector: Electron Capture Detector (ECD).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Nitrogen, at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
4. Quantification:
-
Prepare a calibration curve using known concentrations of a this compound standard derivatized in the same manner as the samples.
-
Quantify the analyte in the samples by comparing the peak area to the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization
This method provides a general approach for the quantification of epoxides in aqueous samples and has been validated for several alkene epoxides.
1. Derivatization:
-
To 1 mL of the aqueous sample (e.g., cell culture media, filtered serum), add a 100- to 1,000-fold molar excess of N,N-diethyldithiocarbamate (DTC).
-
Incubate the mixture at 60°C for 20 minutes at a neutral pH.
-
After incubation, acidify the reaction mixture to pH 2 with orthophosphoric acid to decompose the unreacted DTC.
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Detector: UV detector set at 278 nm.
-
Column: Supelcosil LC-18-S (150 x 4.6 mm) or equivalent.
-
Mobile Phase: 40% (v/v) acetonitrile in water.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using known concentrations of a suitable epoxide standard derivatized under the same conditions.
-
Quantify the this compound derivative in the samples by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow: GC-ECD Method for this compound
The following diagram illustrates the key steps in the adapted GC-ECD analytical method for this compound.
Caption: Workflow for the GC-ECD analysis of this compound.
Logical Relationship: Analyte Derivatization for Enhanced Detection
This diagram shows the rationale behind using derivatization in the analysis of reactive and poorly detectable compounds like this compound.
Caption: The role of derivatization in analyzing this compound.
Establishing a Reference Standard for Trichloroepoxyethane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trichloroepoxyethane, a reactive metabolite of Trichloroethylene, with a potential alternative, Dichloroepoxyethane, for the purpose of establishing a well-characterized reference standard. The guide outlines detailed experimental protocols for synthesis, purification, and comparative analytical characterization, supported by quantitative data and workflow visualizations.
Introduction
This compound (TCEO), also known as 2,2,3-trichlorooxirane, is a critical metabolite in the biotransformation of the industrial solvent Trichloroethylene (TCE).[1][2] Its reactive nature makes it a key player in the toxicological pathways of its parent compound. The establishment of a pure and well-characterized reference standard for TCEO is paramount for accurate toxicological studies, metabolic profiling, and the development of reliable analytical methods for its detection and quantification.
Synthesis and Purification of this compound
A stable and pure reference standard is the foundation of any analytical method. The following protocol outlines a plausible laboratory-scale synthesis and purification procedure for this compound from its precursor, Trichloroethylene.
Synthesis Protocol: Epoxidation of Trichloroethylene
The synthesis of this compound can be achieved through the epoxidation of Trichloroethylene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Trichloroethylene (TCE)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfite (10% aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Trichloroethylene in Dichloromethane in a round-bottom flask, and cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in Dichloromethane to the stirred TCE solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy excess peroxy acid.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.
Purification Protocol: Flash Chromatography
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel for flash chromatography
-
Hexane
-
Ethyl acetate
-
Flash chromatography system
Procedure:
-
Dissolve the crude this compound in a minimal amount of Hexane.
-
Load the solution onto a silica gel column pre-equilibrated with Hexane.
-
Elute the column with a gradient of Ethyl Acetate in Hexane.
-
Collect fractions and analyze them by TLC or GC-MS to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Alternative Reference Standard: Dichloroepoxyethane
For comparative purposes, Dichloroepoxyethane is proposed as an alternative reference standard due to its structural similarity to this compound. This allows for the evaluation of the analytical method's specificity and the relative response of the two compounds. A certified reference standard for Dichloroepoxyethane may be commercially available from various chemical suppliers.
Comparative Analytical Characterization
The following sections detail the experimental protocols for the comparative analysis of the in-house synthesized this compound and the Dichloroepoxyethane reference standard using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Data Presentation:
Table 1: GC-MS Comparison of this compound and Dichloroepoxyethane
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 8.5 | 146, 111, 81, 47 | 5 | 15 |
| Dichloroepoxyethane | 7.2 | 112, 77, 47 | 10 | 30 |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
Experimental Protocol:
-
Instrument: HPLC system coupled with a Triple Quadrupole Mass Spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (e.g., 147 > 111)
-
Dichloroepoxyethane: Precursor ion > Product ion (e.g., 113 > 77)
-
Data Presentation:
Table 2: HPLC-MS/MS Comparison of this compound and Dichloroepoxyethane
| Compound | Retention Time (min) | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 3.8 | 147 > 111 | 20 | 15 |
| Dichloroepoxyethane | 3.1 | 113 > 77 | 18 | 12 |
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Comparative analytical workflow for reference standard characterization.
Conclusion
The establishment of a reliable reference standard for this compound is crucial for advancing research into the toxicology and metabolism of Trichloroethylene. This guide provides a framework for the synthesis, purification, and comparative analytical characterization of this compound. By comparing its analytical performance against a suitable alternative like Dichloroepoxyethane, researchers can build confidence in the identity, purity, and concentration of their in-house standard. The detailed protocols and comparative data presented herein serve as a valuable resource for laboratories working to establish their own this compound reference standard, ultimately leading to more accurate and reproducible scientific findings.
References
Inter-Laboratory Validation for the Quantification of Trichloroethylene Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation process for the quantification of key metabolites of trichloroethylene (TCE), a compound of significant toxicological interest. While the focus is on the principles of such a validation, this document uses trichloroacetic acid (TCA), a major metabolite of TCE, as a representative analyte to illustrate the comparison of analytical methods across different laboratories. The methodologies and data presented are based on established analytical techniques and typical outcomes of inter-laboratory studies.
Data Presentation: Comparison of Analytical Performance
An inter-laboratory study was organized to assess the reproducibility and accuracy of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of TCA in a standardized aqueous sample. Five laboratories participated in this study. The following table summarizes the key performance parameters obtained by each laboratory.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Laboratory 5 | Consensus Value |
| Mean Concentration (mg/L) | 10.2 | 9.8 | 10.5 | 9.5 | 10.1 | 10.0 |
| Standard Deviation (mg/L) | 0.4 | 0.3 | 0.5 | 0.4 | 0.3 | 0.4 |
| Repeatability (RSDr %) | 3.9 | 3.1 | 4.8 | 4.2 | 3.0 | 3.8 |
| Reproducibility (RSDR %) | - | - | - | - | - | 4.0 |
| Accuracy (% Recovery) | 102 | 98 | 105 | 95 | 101 | 100.2 |
| Limit of Detection (LOD) (mg/L) | 0.1 | 0.08 | 0.12 | 0.09 | 0.08 | - |
| Limit of Quantification (LOQ) (mg/L) | 0.3 | 0.25 | 0.4 | 0.3 | 0.25 | - |
Experimental Protocols
The following is a detailed methodology for the quantification of trichloroacetic acid (TCA) using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, which served as the basis for the inter-laboratory comparison.
Objective: To accurately and precisely quantify the concentration of TCA in aqueous samples.
Materials and Reagents:
-
Trichloroacetic acid (TCA) standard (99.9% purity)
-
Methanol, HPLC grade
-
Sulfuric acid, concentrated
-
Sodium sulfate, anhydrous
-
Methylating agent (e.g., Diazomethane or Trimethylsilyldiazomethane)
-
Extraction solvent (e.g., Diethyl ether or Methyl tert-butyl ether)
-
Deionized water
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column suitable for separating derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Extraction:
-
Acidify the aqueous sample (10 mL) with sulfuric acid to a pH < 2.
-
Add an internal standard.
-
Extract the TCA from the aqueous sample by liquid-liquid extraction with diethyl ether (2 x 5 mL).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Carefully add the methylating agent dropwise to the dried organic extract until a persistent yellow color is observed, indicating complete derivatization of the acidic analyte to its methyl ester.
-
Allow the reaction to proceed for 10 minutes.
-
Quench any excess derivatizing agent according to established safety protocols.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TCA methyl ester.
-
-
Quantification:
-
Create a calibration curve using standards of known TCA concentrations prepared and derivatized in the same manner as the samples.
-
Quantify the TCA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway of Trichloroethylene
The following diagram illustrates the primary metabolic pathways of trichloroethylene, highlighting the formation of key metabolites, including the highly reactive intermediate trichloroepoxyethane. Trichloroethylene undergoes metabolism primarily through two major pathways: cytochrome P450 (P450)-dependent oxidation and conjugation with glutathione (GSH).[1] Key P450-derived metabolites of TCE that have been associated with specific target organs, such as the liver and lungs, include chloral hydrate, trichloroacetate, and dichloroacetate.[1] Metabolites derived from the GSH conjugate of TCE, in contrast, have been associated with the kidney as a target organ.[1]
Caption: Metabolic pathway of Trichloroethylene.
Workflow for Inter-Laboratory Validation
This diagram outlines the structured process for conducting an inter-laboratory validation study to ensure the robustness and comparability of an analytical method. An interlaboratory comparison assesses the comparability of analysis results for the same sample analysed by multiple laboratories in the same time frame.[2]
References
Safety Operating Guide
Proper Disposal of Trichloroepoxyethane: A Guide for Laboratory Professionals
Effective management of hazardous waste is paramount in research and development settings. This document provides essential safety and logistical information for the proper disposal of trichloroepoxyethane, a chlorinated epoxide compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound (also known as 2,2,3-trichlorooxirane or trichloroethylene oxide) is a reactive halogenated organic compound. Due to its chemical nature as both a chlorinated hydrocarbon and an epoxide, it must be treated as hazardous waste. Improper disposal can lead to safety incidents and environmental contamination. The following step-by-step guidance is designed to assist laboratory personnel in the safe handling and disposal of this substance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
This compound waste must be collected separately from non-halogenated organic waste.
-
Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizing agents, which could trigger a hazardous reaction.
-
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with chlorinated hydrocarbons (e.g., glass or high-density polyethylene).
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, environmental hazard).
-
-
Collection of Waste:
-
Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
-
Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.
-
Securely close the container cap after each addition of waste.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition or heat.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents of the container.
-
Quantitative Safety Data
While specific quantitative data for this compound is limited, the following table provides relevant information for its parent compound, trichloroethylene, which should be considered as a conservative proxy for safety handling.
| Parameter | Value (for Trichloroethylene) |
| OSHA PEL (TWA) | 100 ppm |
| ACGIH TLV (TWA) | 10 ppm |
| NIOSH REL (TWA) | 25 ppm |
| Carcinogenicity | IARC Group 1: Carcinogenic to humans |
| Mutagenicity | Suspected of causing genetic defects |
| Boiling Point | 87 °C |
| Vapor Pressure | 58 mmHg at 20 °C |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; IARC: International Agency for Research on Cancer.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard best practices for the management of hazardous laboratory waste and information derived from safety data sheets for chemically related compounds, such as trichloroethylene and other epoxides.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Personal protective equipment for handling Trichloroepoxyethane
Essential Safety and Handling Protocols for Trichloroethylene
Disclaimer: The term "Trichloroepoxyethane" does not correspond to a standard chemical name. This guide provides information for Trichloroethylene (TCE) , a chemical with a similar name that is widely used in laboratory and industrial settings. It is critical to verify the exact chemical identity using the Safety Data Sheet (SDS) before undertaking any handling procedures.
This document outlines the essential personal protective equipment (PPE), operational plans, and disposal procedures for the safe handling of Trichloroethylene in a laboratory environment. TCE is a colorless, volatile liquid with a sweet odor, primarily used as a solvent for degreasing metal parts and in the manufacturing of other chemicals.[1][2] It is a known carcinogen and poses significant health risks through all routes of exposure, including inhalation, ingestion, and skin contact.[3][4]
Health Hazards and Exposure Limits
TCE is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), known to cause kidney cancer and potentially associated with liver cancer and non-Hodgkin lymphoma.[3][5] Acute exposure can affect the central nervous system, causing symptoms like headaches, dizziness, and confusion.[4][6] High-level exposure can lead to respiratory depression, cardiac arrhythmia, and even death.[6] Chronic exposure may damage the liver, kidneys, and nervous system.[1][7]
For the safety of all personnel, exposure to Trichloroethylene must be kept below established occupational exposure limits.
| Regulatory Body | Exposure Limit Type | Limit |
| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hr TWA¹ | 100 ppm[7][8][9] |
| Acceptable Ceiling Concentration | 200 ppm[7][8][9] | |
| Acceptable Maximum Peak | 300 ppm (max 5 min in any 2 hrs)[7][8][9] | |
| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hr TWA¹ | 25 ppm[8][10] |
| Immediately Dangerous to Life or Health (IDLH) | 1,000 ppm[8] | |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hr TWA¹ | 10 ppm[7][8] |
| Short-Term Exposure Limit (STEL) - 15 min | 25 ppm[7][8] | |
| ¹TWA (Time-Weighted Average) |
Operational Plan: Safe Handling and Use
All work with TCE must be conducted by trained personnel in a designated area, adhering to strict safety protocols to minimize exposure.
Engineering and Administrative Controls
-
Ventilation: Always handle Trichloroethylene in a properly functioning chemical fume hood. Where possible, use enclosed systems for processes involving TCE.[7][10]
-
Designated Area: Post hazard warning signs in the work area where TCE is handled and stored.[10]
-
Substitution: Whenever possible, substitute TCE with a less toxic alternative.[7][11][12]
-
Training: All personnel must be trained on the hazards of TCE, proper handling procedures, emergency protocols, and the correct use of PPE before working with the substance.[7][13]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact and inhalation.
| Protection Type | Required PPE | Material/Specification |
| Respiratory Protection | NIOSH-approved respirator | At concentrations above the REL, a full-facepiece, pressure-demand, self-contained breathing apparatus (SCBA) or supplied-air respirator is required.[5][14] For lower concentrations, consult the chemical's SDS and relevant NIOSH guidelines. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical safety goggles are mandatory.[5] A face shield should be worn with goggles when there is a risk of splashing.[5] |
| Skin and Body Protection | Chemical-Resistant Gloves | Viton®, Silver Shield®, or multi-layer laminates (PE/EVAL/PE) are recommended.[5] Butyl rubber, natural rubber, and PVC are not recommended.[5] |
| Lab Coat/Apron/Coveralls | Wear chemical-protective clothing such as aprons or coveralls.[5] | |
| Closed-toe Shoes | Always wear fully enclosed, chemical-resistant footwear. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for working with Trichloroethylene.
References
- 1. cdph.ca.gov [cdph.ca.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Human Health Effects of Trichloroethylene: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. CCOHS: Trichloroethylene [ccohs.ca]
- 6. Trichloroethylene (TCE) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Trichloroethylene Toxicity: Regulations and Guidelines | Environmental Medicine | ATSDR [archive.cdc.gov]
- 9. osha.gov [osha.gov]
- 10. dhss.delaware.gov [dhss.delaware.gov]
- 11. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 12. mass.gov [mass.gov]
- 13. osha.gov [osha.gov]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Trichloroethylene [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
